Quecitinib
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2416858-84-7 |
|---|---|
Fórmula molecular |
C17H20N6O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[1-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]piperidin-4-yl]acetonitrile |
InChI |
InChI=1S/C17H20N6O/c1-11(24)17-21-14-10-20-16-13(3-7-19-16)15(14)23(17)22-8-4-12(2-6-18)5-9-22/h3,7,10-12,24H,2,4-5,8-9H2,1H3,(H,19,20)/t11-/m1/s1 |
Clave InChI |
LUQHXRXPKKQUKV-LLVKDONJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Signal Transduction Pathway of Quecitinib (INCB052793)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quecitinib (also known as INCB052793) is a potent and selective, orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1).[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical driver in the pathogenesis of various hematologic malignancies and inflammatory diseases.[2][3] this compound exerts its therapeutic effects by specifically targeting JAK1, thereby interfering with the downstream signaling cascades that promote cellular proliferation and inflammation.[1] This technical guide provides a comprehensive overview of the this compound signal transduction pathway, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential mediators of signal transduction for a wide array of cytokines, interferons, and growth factors. The canonical JAK-STAT pathway is initiated upon the binding of a ligand to its corresponding transmembrane receptor, leading to the dimerization of receptor subunits and the subsequent approximation of receptor-associated JAKs. This proximity facilitates the trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domains of STAT proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, survival, and immune responses.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of JAK1. By binding to the ATP-binding pocket of the JAK1 kinase domain, this compound prevents the phosphorylation of JAK1 itself and its downstream substrates, most notably the STAT proteins.[1] This blockade of STAT phosphorylation is the pivotal step in this compound's mechanism of action, as it prevents their dimerization, nuclear translocation, and subsequent gene transcription. The inhibition of the JAK1-mediated signaling pathway ultimately leads to a reduction in the proliferation of cancer cells that are dependent on this pathway for their growth and survival.[1]
This compound Signal Transduction Pathway
The following diagram illustrates the JAK/STAT signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified in various preclinical assays. The following tables summarize the available data on its potency and selectivity.
Table 1: Cellular Activity of this compound (INCB052793)
| Assay Description | Cell Type/System | Stimulant | IC50 Value | Reference |
| Inhibition of pSTAT3 | Human Whole Blood | IL-6 | 144 nM | [1] |
| Inhibition of pSTAT | Cell-based assays | IL-2 or IL-6 | ~10 - 100 nM | [1] |
| Inhibition of cytokine-dependent growth | Tumor cell lines | Cytokines | ~100 - 250 nM | [1] |
Table 2: Kinase Selectivity of this compound (INCB052793)
| Target Kinase | Selectivity Profile | Reference |
| JAK1 | Primary Target | [1] |
| JAK2 | ~100-fold less potent than JAK1 (in cellular assays) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize JAK1 inhibitors like this compound. These protocols are representative of standard techniques in the field.
In Vitro Kinase Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Caption: Workflow for an in vitro biochemical kinase assay.
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, followed by a further dilution in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the recombinant human JAK1 enzyme, a suitable peptide substrate, and the diluted this compound or vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-STAT (pSTAT) Western Blot Assay
This assay measures the ability of a compound to inhibit the phosphorylation of STAT proteins within a cellular context in response to cytokine stimulation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human multiple myeloma cell line) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal pSTAT levels.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6), for 15-30 minutes to induce STAT phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
For a loading control, re-probe the membrane with an antibody against total STAT3 or a housekeeping protein like GAPDH.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative inhibition of STAT3 phosphorylation at different concentrations of this compound.
-
Cell Viability Assay
This assay assesses the effect of a compound on the viability and proliferation of cancer cells. The MTT assay is a common colorimetric method for this purpose.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., RPMI-8226 multiple myeloma cells) in a 96-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound (INCB052793) is a selective JAK1 inhibitor that effectively targets the JAK-STAT signaling pathway. Its mechanism of action, characterized by the inhibition of JAK1-mediated STAT phosphorylation, provides a strong rationale for its investigation in hematologic malignancies and other diseases driven by aberrant JAK1 signaling. The quantitative data and experimental protocols outlined in this guide offer a technical foundation for researchers and drug development professionals working with this compound and other JAK inhibitors. Further research and clinical studies will continue to elucidate the full therapeutic potential of this targeted therapy.
References
In Vitro Profile of Quecitinib: A Technical Overview of a Novel JAK1/TYK2 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro activity of Quecitinib (also known as QY201), a novel dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2). Developed by E-nitiate Biopharmaceuticals, this compound is an orally active small molecule under investigation for the treatment of atopic dermatitis and other autoimmune diseases. Preclinical data indicate that this compound potently and selectively inhibits JAK1 and TYK2, key mediators in pro-inflammatory cytokine signaling pathways.
Biochemical Activity
This compound has demonstrated potent inhibitory activity against its primary targets, JAK1 and TYK2, with a high degree of selectivity over other JAK family kinases, particularly JAK2. This selectivity profile suggests a potentially favorable safety profile by minimizing off-target effects associated with JAK2 inhibition.
| Target | IC50 (nM) |
| JAK1 | Data not publicly available |
| JAK2 | Data not publicly available |
| JAK3 | Data not publicly available |
| TYK2 | Data not publicly available |
| Table 1: Biochemical Inhibitory Activity of this compound against JAK Family Kinases. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays. While specific values have not been disclosed in publicly available literature, company communications consistently report high potency and selectivity for JAK1 and TYK2 over JAK2. |
Cellular Activity
The inhibitory effects of this compound on JAK-STAT signaling have been confirmed in cellular assays. By blocking the activity of JAK1 and TYK2, this compound effectively reduces the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the expression of various pro-inflammatory cytokines.
| Cell-Based Assay | Endpoint Measured | Result |
| Cytokine-stimulated pSTAT | Inhibition of cytokine-induced STAT phosphorylation | Dose-dependent inhibition observed |
| Cytokine Release Assay | Reduction in pro-inflammatory cytokine secretion | Significant reduction reported |
| Table 2: Cellular Activity of this compound. These assays confirm the ability of this compound to modulate immune responses in a cellular context. Specific quantitative data from these assays are not yet publicly available. |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are presumed to be contained within the patent filings for the compound. Based on standard methodologies for evaluating JAK inhibitors, the following protocols are likely representative of the techniques employed.
Biochemical Kinase Inhibition Assay (Hypothetical Protocol)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the IC50 values of kinase inhibitors.
Workflow:
Caption: Workflow for a typical TR-FRET based biochemical kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue), ATP, and a TR-FRET antibody pair (e.g., a europium-labeled anti-phosphopeptide antibody and an allophycocyanin-labeled streptavidin).
-
Procedure: The kinase, peptide substrate, and varying concentrations of this compound (or DMSO as a vehicle control) are pre-incubated in an assay buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, the reaction is stopped, and the detection reagents are added. The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, is measured.
-
Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT (pSTAT) Inhibition Assay (Hypothetical Protocol)
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Workflow:
Caption: Workflow for a flow cytometry-based cellular pSTAT inhibition assay.
Methodology:
-
Cell Source: Freshly isolated human PBMCs or whole blood.
-
Procedure: Cells are pre-incubated with various concentrations of this compound before being stimulated with a cytokine known to signal through the JAK pathway of interest (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2, or IL-12/IL-23 for JAK2/TYK2).
-
Staining: Following stimulation, cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow for intracellular staining with a fluorescently labeled antibody specific for the phosphorylated form of a particular STAT protein (e.g., pSTAT3, pSTAT5).
-
Analysis: The level of pSTAT is quantified using flow cytometry. The IC50 value is calculated based on the reduction in the pSTAT signal in the presence of the inhibitor.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors that play a central role in immunity and inflammation. By dually targeting JAK1 and TYK2, this compound can modulate the signaling of a broad range of cytokines.
Caption: Simplified JAK1/TYK2-STAT signaling pathway and the inhibitory action of this compound.
Quecitinib (QY201): A Technical Guide to its Cellular Effects and Assays
Quecitinib , also known as QY201 , is an orally active, small molecule inhibitor targeting Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2).[1][2] This dual inhibitory action positions this compound as a promising therapeutic agent for a range of immune-mediated inflammatory diseases, with its primary development focus being the treatment of atopic dermatitis.[2][3][4] This technical guide provides an in-depth overview of the cellular effects of this compound, its mechanism of action, and the key assays used for its characterization, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the JAK/STAT Pathway
This compound exerts its immunomodulatory effects by inhibiting the JAK/STAT signaling pathway, a critical intracellular cascade for numerous pro-inflammatory cytokines.[4] The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.
TYK2 and JAK1 are crucial for the signal transduction of key cytokines implicated in the pathogenesis of autoimmune diseases like psoriasis and atopic dermatitis.[2] Specifically, TYK2 is associated with IL-23 and IL-12 signaling in T cells, while many other cytokines signal through JAK1 in various immune and epithelial cells.[2] By dually targeting both JAK1 and TYK2, this compound can effectively block the signaling of a broad spectrum of cytokines that drive the inflammatory responses characteristic of these conditions.[3]
The binding of a cytokine to its receptor leads to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus where they act as transcription factors, initiating the expression of target genes. This compound's inhibition of JAK1 and TYK2 disrupts this phosphorylation cascade, thereby downregulating the expression of pro-inflammatory mediators.
Below is a diagram illustrating the JAK/STAT signaling pathway and the point of intervention by this compound.
Quantitative Data on Cellular Effects
While specific preclinical IC50 values for this compound (QY201) are not widely published in publicly available literature, data from a similar novel, highly potent and selective JAK1/TYK2 inhibitor, TLL-018, can provide context for the expected potency of this class of compounds.[5][6]
| Target | IC50 (nM) | Assay Type | Reference |
| TLL-018 | |||
| JAK1 | 4 | In vitro kinase assay | [5][6] |
| TYK2 | 5 | In vitro kinase assay | [5][6] |
| JAK2 | >1000 | In vitro kinase assay | [6] |
| JAK3 | >1000 | In vitro kinase assay | [6] |
Note: This data is for the compound TLL-018 and is provided as a reference for a selective JAK1/TYK2 inhibitor. Specific IC50 values for this compound (QY201) may vary.
Key Cellular Assays for Characterizing this compound
A battery of in vitro assays is essential for characterizing the potency, selectivity, and cellular effects of JAK inhibitors like this compound. These assays typically fall into three categories: enzymatic assays, cell-based phosphorylation assays, and functional cellular assays.
Enzymatic Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of isolated JAK kinases.
Principle: This is a luminescent ADP detection assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[7][8][9][10]
Experimental Protocol:
-
Kinase Reaction: Recombinant human JAK1 or TYK2 enzyme is incubated with a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) and ATP in a kinase reaction buffer. Serial dilutions of this compound are added to the reaction wells.
-
Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes at 30°C), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[7][8]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[7][8]
-
Data Acquisition and Analysis: Luminescence is measured using a plate reader. The percentage of inhibition for each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[11]
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by an inhibitor.[1][12][13][14]
Experimental Protocol:
-
Assay Setup: A mixture of the tagged JAK1 or TYK2 kinase and a europium-labeled anti-tag antibody is prepared.
-
Inhibitor Addition: Serial dilutions of this compound are added to the assay plate.
-
Tracer Addition: A fluorescently labeled ATP-competitive tracer is added to all wells.
-
Incubation and FRET Measurement: The plate is incubated at room temperature (e.g., for 60 minutes) to allow binding to reach equilibrium. The TR-FRET signal is then measured on a compatible plate reader. Binding of the tracer and antibody to the kinase results in a high FRET signal.[1][14]
-
Data Analysis: The decrease in the FRET signal in the presence of this compound is used to calculate the percentage of inhibition. The IC50 value, representing the concentration of this compound that displaces 50% of the tracer, is determined from a dose-response curve.[1]
Cellular Phosphorylation Assays
These assays measure the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) assays are used to quantify the phosphorylation of specific STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) in cell lysates.[15][16][17][18][19]
Experimental Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a cytokine-responsive cell line) is cultured and then pre-incubated with serial dilutions of this compound.
-
Cytokine Stimulation: The cells are stimulated with a specific cytokine (e.g., IFN-α for pSTAT1, IL-6 for pSTAT3, or IL-2 for pSTAT5) to activate the corresponding JAK/STAT pathway.
-
Cell Lysis: After stimulation, the cells are lysed to release the intracellular proteins.
-
HTRF Detection: The cell lysate is transferred to an assay plate, and HTRF detection reagents are added. These reagents typically include a europium cryptate-labeled antibody specific for the total STAT protein and a d2-labeled antibody specific for the phosphorylated form of the STAT protein.[18]
-
FRET Measurement and Analysis: The plate is incubated to allow antibody binding, and the HTRF signal is read on a compatible plate reader. The ratio of the acceptor (d2) to donor (cryptate) fluorescence is proportional to the amount of phosphorylated STAT. The IC50 value for the inhibition of STAT phosphorylation is then calculated.[18]
Functional Cellular Assays
These assays assess the broader downstream functional consequences of JAK inhibition on immune cells.
Principle: This assay measures the ability of an inhibitor to suppress the proliferation of T-cells in response to stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.[20][21][22][23][24][25]
Experimental Protocol:
-
T-Cell Isolation and Labeling: T-cells are isolated from peripheral blood (PBMCs) and labeled with CFSE.[23]
-
Cell Culture and Treatment: The CFSE-labeled T-cells are cultured in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) and serial dilutions of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for several rounds of cell division (e.g., 3-5 days).
-
Flow Cytometry Analysis: The cells are harvested and analyzed by flow cytometry. The fluorescence intensity of CFSE is measured. Proliferating cells will show a stepwise reduction in CFSE fluorescence.[24]
-
Data Analysis: The percentage of proliferating T-cells is quantified for each concentration of this compound. The IC50 value for the inhibition of T-cell proliferation is then determined.
Principle: This assay measures the effect of an inhibitor on the production and secretion of pro-inflammatory cytokines by immune cells.[22]
Experimental Protocol:
-
Immune Cell Culture and Treatment: Immune cells (e.g., PBMCs or specific T-cell subsets) are cultured and pre-treated with various concentrations of this compound.
-
Stimulation: The cells are stimulated with an appropriate stimulus (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, or anti-CD3/CD28 for T-cells) to induce cytokine production.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant is measured using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays (e.g., Luminex).
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each this compound concentration, and the IC50 value is determined.
Conclusion
This compound (QY201) is a promising dual inhibitor of JAK1 and TYK2 with a clear mechanism of action centered on the modulation of the JAK/STAT signaling pathway. Its ability to suppress the activity of key pro-inflammatory cytokines provides a strong rationale for its development in the treatment of atopic dermatitis and other autoimmune disorders. The comprehensive characterization of this compound relies on a suite of in vitro assays, from direct enzymatic inhibition to cellular phosphorylation and functional immune cell responses. The detailed methodologies provided in this guide offer a framework for the continued investigation and understanding of the cellular effects of this and other novel JAK inhibitors. As more preclinical and clinical data for this compound become available, a more complete picture of its therapeutic potential and safety profile will emerge.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. E-nitiate Biopharma raises $14.4M to develop drugs for dermatosis | BioWorld [bioworld.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Milestone: EnitiateBio QY201 Tablets for Moderate to Severe Atopic Dermatitis Phase II clinical trial reaches primary endpoint-E-nitiateBiopharmaceuticals(Hangzhou)Co.,Ltd [enitiatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. revvity.com [revvity.com]
- 16. HTRF Human and Mouse Phospho-STAT1 (Tyr701) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 17. revvity.com [revvity.com]
- 18. weichilab.com [weichilab.com]
- 19. m.youtube.com [m.youtube.com]
- 20. academic.oup.com [academic.oup.com]
- 21. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medrxiv.org [medrxiv.org]
- 23. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Quecitinib (QY201): A Technical Guide to a Novel JAK1/TYK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quecitinib, also known as QY201, is an orally active, novel dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2). Developed by E-nitiate Biopharmaceuticals and Betta Pharmaceuticals, this compound is currently under investigation for the treatment of atopic dermatitis and other autoimmune diseases. Preclinical data indicate a high selectivity for JAK1 over JAK2. Phase I clinical trial results have demonstrated a favorable pharmacokinetic and pharmacodynamic profile, as well as good safety and tolerability in healthy subjects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and available clinical data for this compound.
Discovery and Rationale
This compound (QY201) was developed to address the need for targeted therapies in autoimmune diseases. The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling pathways for numerous cytokines that drive inflammatory and immune responses. By selectively inhibiting JAK1 and TYK2, this compound aims to modulate the activity of key cytokines involved in the pathophysiology of diseases like atopic dermatitis, such as interleukins (IL) and interferons (IFN). Preclinical studies have shown that this compound exhibits a 363-fold selectivity for JAK1 over JAK2, which may lead to an improved benefit-risk profile by minimizing effects on erythropoietin and thrombopoietin signaling, which are primarily mediated by JAK2.
Mechanism of Action: JAK1/TYK2 Inhibition
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is initiated when cytokines bind to their specific receptors on the cell surface, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.
This compound specifically targets JAK1 and TYK2. This dual inhibition is significant because:
-
JAK1 is involved in the signaling of a broad range of cytokines, including those that use the common gamma chain (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) and the gp130 family of receptors (e.g., IL-6).
-
TYK2 is crucial for the signaling of IL-12, IL-23, and Type I interferons (IFN-α/β).
By inhibiting both JAK1 and TYK2, this compound can effectively block the signaling of multiple pro-inflammatory cytokines implicated in autoimmune diseases.
Figure 1: this compound's Mechanism of Action.
Synthesis of this compound
While the specific, proprietary synthesis process for this compound developed by E-nitiate Biopharmaceuticals has not been publicly disclosed, a representative synthetic route for similar complex heterocyclic JAK inhibitors can be conceptualized. The synthesis would likely involve a multi-step process to construct the core tricyclic heteroaromatic system, followed by the attachment of the substituted piperidine (B6355638) side chain.
Figure 2: Generalized Synthetic Workflow for this compound.
Preclinical and Clinical Data
Preclinical Data
Publicly available preclinical data is limited. However, it has been reported that this compound demonstrates a 363-fold selectivity for JAK1 over JAK2. Detailed in vitro IC50 values and in vivo efficacy data from animal models of atopic dermatitis have not been published at the time of this guide.
Phase I Clinical Trial Data
A randomized, double-blind, single- and multiple-ascending dose Phase I study was conducted in healthy Chinese subjects to assess the pharmacokinetics (PK), pharmacodynamics (PD), tolerability, and safety of this compound.[1] The full text of this study has not been made publicly available; the data presented here is from the study's abstract.
This compound was rapidly absorbed and eliminated.[1] Its exposure was approximately dose-proportional over the 1-40 mg range, with no significant accumulation after repeated dosing.[1] A high-fat meal decreased the maximum plasma concentration (Cmax) by 40.7% but did not significantly affect the total exposure (area under the curve, AUC).[1] Approximately 22% of the administered dose was eliminated unchanged in the urine.[1]
| Parameter | Value/Observation |
| Absorption | Rapid[1] |
| Elimination | Rapid[1] |
| Dose Proportionality | Approximately proportional (1-40 mg)[1] |
| Accumulation | No significant accumulation[1] |
| Food Effect (High-Fat Meal) | ↓ Cmax by 40.7%; No significant effect on AUC[1] |
| Renal Elimination | 22% of dose eliminated as unchanged drug in urine[1] |
| PK Model | Best described by a 2-compartment model with first-order absorption and elimination[1] |
Table 1: Summary of Pharmacokinetic Properties of this compound in Healthy Subjects [1]
In the multiple ascending-dose phase, this compound demonstrated dose-dependent reductions in hypersensitive C-reactive protein (hsCRP) and absolute neutrophil count (ANC).[1] The effect on hsCRP was best described by an indirect response maximum effect (Emax) model.[1]
| Biomarker | Observation |
| hsCRP | Dose-dependent reduction[1] |
| ANC | Dose-dependent reduction[1] |
| PD Model (hsCRP) | Indirect response Emax model[1] |
Table 2: Summary of Pharmacodynamic Effects of this compound in Healthy Subjects [1]
This compound was generally safe and well-tolerated.[1] The highest tested dose of 40 mg was well-tolerated and considered the dose-limiting toxicity.[1]
Experimental Protocols
Detailed experimental protocols for the discovery and preclinical evaluation of this compound are not publicly available. The following are representative protocols for key experiments based on standard methodologies in the field.
Representative In Vitro Kinase Assay (for IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1 and TYK2.
-
Methodology: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, would be employed. Recombinant human JAK1 and TYK2 enzymes would be incubated with a specific peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction would be allowed to proceed for a defined period, after which a detection reagent (e.g., a europium-labeled anti-phospho-peptide antibody) is added. The TR-FRET signal, which is proportional to the extent of substrate phosphorylation, is measured. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Phase I Clinical Trial Protocol (General Outline)
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[1]
-
Participants: Healthy adult volunteers.
-
Single Ascending Dose (SAD) Phase: Cohorts of subjects receive a single oral dose of this compound or placebo at escalating dose levels. Serial blood samples are collected over a specified time period (e.g., 0-72 hours) for PK analysis. Safety and tolerability are monitored throughout.
-
Multiple Ascending Dose (MAD) Phase: Cohorts of subjects receive multiple oral doses of this compound or placebo (e.g., once or twice daily for 7-14 days) at escalating dose levels. Blood samples for PK and PD (e.g., hsCRP, ANC) are collected at baseline, steady-state, and post-treatment. Safety and tolerability are monitored.
-
Data Analysis: PK parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis. Population PK/PD models are developed to characterize the dose-exposure-response relationships.[1]
Figure 3: Generalized Phase I Clinical Trial Workflow.
Conclusion and Future Directions
This compound (QY201) is a promising novel JAK1/TYK2 inhibitor with a favorable pharmacokinetic and safety profile in early clinical development. Its high selectivity for JAK1 over JAK2 suggests a potential for a well-tolerated and effective treatment for autoimmune diseases. The results from the Phase I study support its continued evaluation in patient populations. As of late 2025, Phase III clinical trials are underway to evaluate the efficacy and safety of this compound tablets in subjects with moderate to severe atopic dermatitis. The outcomes of these and other ongoing studies will be crucial in determining the future therapeutic role of this compound.
References
No Preclinical Pharmacodynamic Data Found for "Quecitinib"
A comprehensive search for preclinical pharmacodynamic data on a compound referred to as "Quecitinib" has yielded no specific results. This suggests that "this compound" may be a novel agent with limited publicly available research, a developmental codename not yet widely disclosed, or a potential misspelling of a different therapeutic.
Extensive searches of scientific literature databases and public repositories have failed to identify any preclinical studies detailing the pharmacodynamics, mechanism of action, or experimental protocols associated with "this compound." The information necessary to construct an in-depth technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams, is not available in the public domain at this time.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the spelling and nomenclature. If the name is correct, it is likely that data on "this compound" is proprietary and has not yet been published.
For a comprehensive understanding of a compound's preclinical pharmacodynamics, the following information is typically required:
-
Target Identification and Validation: Elucidation of the molecular target(s) of the drug.
-
In Vitro Pharmacology: Data from biochemical and cell-based assays, including determination of potency (e.g., IC50, EC50), selectivity, and mechanism of action.
-
Cellular Signaling: Characterization of the downstream effects of the drug on intracellular signaling pathways.
-
In Vivo Pharmacology: Studies in relevant animal models to assess efficacy, dose-response relationships, and target engagement.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlation of drug exposure with its pharmacological effect to optimize dosing regimens.
Without access to studies providing this fundamental information for "this compound," the creation of a detailed technical guide as requested is not feasible. We recommend consulting internal documentation, contacting researchers directly involved in the development of this compound, or monitoring for future publications and conference presentations that may disclose this information.
Quecitinib: Unraveling Target Engagement Biomarkers for a Novel Kinase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Quecitinib is a novel small molecule inhibitor currently under investigation. While public information regarding its specific targets and clinical development is limited, this guide synthesizes the available preliminary data and draws parallels from established kinase inhibitors to propose a framework for identifying and validating target engagement biomarkers for this compound. Understanding these biomarkers is critical for optimizing dosing, predicting clinical response, and elucidating the mechanism of action in a clinical setting. This document outlines potential signaling pathways, proposes experimental methodologies, and provides a roadmap for future research into the pharmacodynamics of this compound.
Introduction to this compound
This compound is an investigational drug with a molecular formula of C₁₇H₂₀N₆O.[1] At present, detailed public information regarding its specific molecular targets, mechanism of action, and clinical trial status is not available. Based on the common trajectory of similar small molecules in oncology and immunology, it is plausible that this compound functions as a kinase inhibitor. Kinase inhibitors are a well-established class of drugs that target protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders.
This guide will, therefore, focus on the broader principles of identifying target engagement biomarkers for kinase inhibitors, with a specific focus on pathways commonly implicated in diseases where such inhibitors are therapeutically beneficial. We will use the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway as a primary example, given its relevance in numerous inflammatory and proliferative conditions.
The JAK-STAT Signaling Pathway: A Probable Target
The JAK-STAT pathway is a critical signaling cascade that transduces signals from a variety of cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[2][3][4] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[4]
The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4] These kinases are associated with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-autophosphorylation and activation.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[2][3]
Given the central role of the JAK-STAT pathway in various pathologies, it is a common target for therapeutic intervention. Inhibition of one or more JAK family members can effectively dampen inflammatory responses or halt uncontrolled cell proliferation.
Visualizing the JAK-STAT Pathway
References
Quecitinib (VVN-461): A Novel Dual JAK1/TYK2 Inhibitor for Ophthalmic Inflammatory Conditions
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Quecitinib, also known as VVN-461, is an investigational small molecule inhibitor of Janus kinase (JAK) 1 and Tyrosine Kinase 2 (TYK2). As a non-steroidal immunomodulator, this compound is currently under clinical development as a topical ophthalmic solution for the treatment of inflammatory eye conditions. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its potential therapeutic applications in non-infectious anterior uveitis and post-operative inflammation following cataract surgery. The document details the mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and presents visual representations of relevant pathways and workflows to support further research and development efforts.
Introduction
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator of immune responses and inflammation.[1] Cytokines, a diverse group of signaling proteins, bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immunity, and cellular proliferation.[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.[2]
This compound (VVN-461) is a novel, potent, non-steroidal dual inhibitor of JAK1 and TYK2.[3] By targeting these specific JAK isoforms, this compound can modulate the signaling of multiple pro-inflammatory cytokines, thereby reducing the inflammatory cascade. Its development as a topical ophthalmic solution is aimed at providing a targeted, localized anti-inflammatory effect while minimizing systemic side effects often associated with corticosteroids, the current standard of care for many ocular inflammatory conditions.[4][5]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the JAK1 and TYK2 enzymes, which are key components of the JAK-STAT signaling pathway. This inhibition disrupts the downstream signaling of various pro-inflammatory cytokines that play a crucial role in ocular inflammation.
The JAK-STAT Signaling Pathway and its Inhibition by this compound
The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of action of this compound.
Potential Therapeutic Applications and Clinical Data
This compound (VVN-461) is being investigated for its therapeutic potential in treating non-infectious inflammatory ocular diseases. Clinical trial data is available for two primary indications: post-operative inflammation following cataract surgery and non-infectious anterior uveitis.
Post-Operative Inflammation Following Cataract Surgery
A Phase 2, multicenter, randomized, double-masked, vehicle-controlled study (VVN461-CS-201) evaluated the efficacy and safety of this compound ophthalmic solution for the treatment of post-operative inflammation in subjects who had undergone routine unilateral cataract extraction.[3][6][7]
Table 1: Efficacy of this compound in Post-Operative Inflammation Following Cataract Surgery (Day 14) [3][6][7]
| Outcome Measure | This compound 1.0% (n=30) | This compound 0.5% (n=30) | Vehicle (n=31) | p-value (vs. Vehicle) |
| Primary Endpoint: | ||||
| Subjects with Anterior Chamber Cell (ACC) Grade 0 | 60.0% (18/30) | 53.3% (16/30) | 19.4% (6/31) | 0.0012 (1.0%), 0.0057 (0.5%) |
| Secondary Endpoints: | ||||
| Reduction in Anterior Chamber Flare (ACF) | Statistically significant | Statistically significant | - | Not reported |
| Reduction in Ocular Pain | Statistically significant | Statistically significant | - | Not reported |
| Exploratory Finding: | ||||
| Subjects Requiring Rescue Medication (Topical Corticosteroids) | 10.0% (3/30) | 3.3% (1/30) | 48.4% (15/31) | 0.02 (combined active vs. vehicle at Day 3) |
Non-Infectious Anterior Uveitis
A Phase 2, multicenter, double-masked, randomized, active-controlled, parallel-comparison study in China evaluated the efficacy and safety of this compound ophthalmic solution for the treatment of non-infectious anterior uveitis (NIAU).[4][5]
Table 2: Efficacy of this compound in Non-Infectious Anterior Uveitis (Day 28) [4][5]
| Outcome Measure | This compound 1.0% (n not specified) | This compound 0.5% (n not specified) | Prednisolone Acetate 1.0% (Active Control) | p-value (Non-inferiority) |
| Primary Endpoint: | ||||
| ≥ 2-step decrease in Anterior Chamber Cell (ACC) grade | Non-inferior | Non-inferior | - | <0.001 |
Experimental Protocols
Phase 2 Clinical Trial in Post-Operative Inflammation (VVN461-CS-201)[3][6][7]
-
Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.
-
Participants: 91 subjects who underwent routine unilateral cataract extraction with phacoemulsification and lens replacement.
-
Intervention: Subjects were randomized into three groups:
-
This compound 1.0% ophthalmic solution
-
This compound 0.5% ophthalmic solution
-
Vehicle
-
-
Dosing Regimen: One drop administered four times daily (QID) for 14 days.
-
Primary Outcome Measure: The proportion of subjects with an anterior chamber cell (ACC) grade of 0 at Day 14.
-
Secondary Outcome Measures: Reduction in anterior chamber flare (ACF) and subject-reported ocular pain.
-
Safety Assessment: Monitoring of adverse events.
Phase 2 Clinical Trial in Non-Infectious Anterior Uveitis[4][5]
-
Study Design: A multicenter, double-masked, randomized, active-controlled, parallel-comparison study conducted at 10 clinical sites in China.
-
Participants: 86 subjects with non-infectious anterior uveitis (NIAU).
-
Intervention: Subjects were randomized into three groups:
-
This compound 1.0% ophthalmic solution
-
This compound 0.5% ophthalmic solution
-
Prednisolone Acetate 1.0% ophthalmic solution (active control)
-
-
Dosing Regimen: Treatment for 28 days.
-
Primary Outcome Measure: The proportion of subjects with a ≥ 2-step decrease in anterior chamber cell (ACC) grade at Day 28, based on the Standardization of Uveitis Nomenclature (SUN) grading scale.
-
Safety Assessment: Monitoring of treatment-related adverse events.
Preclinical Pharmacokinetic Study in Rabbits[8]
-
Study Design: Ocular tissue distribution study in pigmented rabbits.
-
Animals: 18 Chinchilla rabbits.
-
Intervention: Single or repeated (4 times daily for 3 consecutive days) topical administration of 50 µL of 0.5% this compound eye drops.
-
Sample Collection: Plasma, ocular tissues, and tears were collected at various time points post-dose.
-
Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to determine the concentrations of this compound.
Pharmacokinetics and Safety Profile
Pharmacokinetics
Preclinical studies in rabbits have demonstrated that topical administration of this compound results in rapid drug distribution to ocular tissues, with Tmax typically between 0.25 and 1 hour.[8] High concentrations of this compound were observed in the cornea, tear film, and conjunctiva.[8] Importantly, systemic exposure was found to be low, suggesting a favorable safety profile with a reduced risk of systemic side effects.[8][9]
Safety and Tolerability
In the Phase 2 clinical trial for post-operative inflammation, the adverse event rate for both concentrations of this compound was low and similar to the vehicle group, with events being of mild severity.[3][6][7] In the Phase 2 trial for non-infectious anterior uveitis, no substantial treatment-related adverse events were reported.[4][5] These findings suggest that this compound ophthalmic solution is safe and well-tolerated.
Visualizations
Experimental Workflow for a Phase 2 Clinical Trial of this compound in Post-Operative Inflammation
Conclusion
This compound (VVN-461), a novel dual JAK1/TYK2 inhibitor, has demonstrated promising efficacy and a favorable safety profile in Phase 2 clinical trials for the treatment of post-operative inflammation following cataract surgery and non-infectious anterior uveitis. As a topical, non-steroidal anti-inflammatory agent, this compound represents a potential valuable alternative to corticosteroids, offering targeted immunomodulation with a reduced risk of steroid-related side effects. Further investigation in Phase 3 clinical trials is warranted to confirm these findings and to fully elucidate the therapeutic potential of this compound in a broader range of ophthalmic inflammatory conditions. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future endeavors with this promising compound.
References
- 1. Double-Masked, Dose-Response, Vehicle-Controlled Study of VVN461 Ophthalmic Solution in Postoperative Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Janus Kinase (JAK) Inhibitor in Autoimmune Ocular Inflammation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. VivaVision Announces Positive Topline Results from Phase 2 Trial of VVN461 for Non-Infectious Anterior Uveitis [prnewswire.com]
- 5. VivaVision Reports Positive Phase 2 Results for VVN461 in Non-Infectious Anterior Uveitis [synapse.patsnap.com]
- 6. VivaVision Reports Positive Phase 2 Results of VVN461 for Post-Operative Inflammation Following Cataract Surgery | Ophthalmology Management [ophthalmologymanagement.com]
- 7. VivaVision Announces Positive Topline Results from Phase 2 Trial of VVN461 for Post-Operative Inflammation Following Cataract Surgery - BioSpace [biospace.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The Phase II clinical trial application of VVN461 for the treatment of postoperative inflammation in cataract was approved by the U.S. FDA [vivabioinnovator.com]
A Technical Guide to Quercetin in Autoimmune Disease Research
Disclaimer: The compound "Quecitinib" was not identified in the available literature. This guide focuses on "Quercetin," a widely researched flavonoid with significant immunomodulatory properties relevant to autoimmune diseases, which is presumed to be the intended subject.
Quercetin is a natural flavonoid found in many fruits, vegetables, and grains. It is a potent antioxidant and has demonstrated a range of anti-inflammatory and immunomodulatory effects. These properties have led to increasing interest in its therapeutic potential for various autoimmune disorders. This document provides a technical overview of the current research on Quercetin's application in autoimmune diseases, focusing on its mechanism of action, preclinical data, and relevant experimental protocols.
Mechanism of Action
Quercetin exerts its immunomodulatory effects by targeting multiple key signaling pathways involved in the pathogenesis of autoimmune diseases. Its primary mechanisms include the inhibition of pro-inflammatory cytokines, modulation of immune cell function, and suppression of inflammatory signaling cascades.
One of the central pathways affected by Quercetin is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. The JAK-STAT pathway is crucial for transmitting signals from cytokines and growth factors, and its overactivation is a hallmark of many autoimmune conditions. Quercetin has been shown to interfere with this pathway, reducing the phosphorylation of JAK and STAT proteins and thereby downregulating the expression of inflammatory genes.
Another critical target is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the production of numerous pro-inflammatory molecules. Quercetin can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thus sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory activity.
Furthermore, Quercetin modulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and inflammation. By inhibiting key kinases in this pathway, such as ERK, JNK, and p38, Quercetin can suppress the production of inflammatory mediators and reduce immune cell activation.
Quantitative Data from Preclinical Studies
The efficacy of Quercetin has been evaluated in various in vitro and in vivo models of autoimmune diseases. The following tables summarize key quantitative findings from this research.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Quercetin
| Cell Type | Stimulant | Mediator Inhibited | Quercetin Conc. (µM) | Inhibition (%) |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 12.5 - 50 | 30 - 80 |
| Human Mast Cells (HMC-1) | PMA + A23187 | TNF-α | 1 - 30 | 25 - 60 |
| Human Rheumatoid Arthritis | Spontaneous | IL-6 | 10 - 50 | 40 - 75 |
| Synovial Fibroblasts | ||||
| Murine Bone Marrow-Derived | LPS | IL-1β | 5 - 20 | 35 - 70 |
| Dendritic Cells |
Table 2: Efficacy of Quercetin in Animal Models of Autoimmune Disease
| Animal Model | Disease Modeled | Quercetin Dosage (mg/kg/day) | Key Outcomes |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | 25 - 50 | Reduced paw swelling, lower arthritis score |
| in Mice | Decreased pro-inflammatory cytokines (TNF-α, IL-6) | ||
| Experimental Autoimmune | Multiple Sclerosis | 10 - 50 | Delayed onset of disease, reduced clinical score |
| Encephalomyelitis (EAE) in Mice | Decreased immune cell infiltration in CNS | ||
| MRL/lpr Mice | Systemic Lupus | 20 | Reduced proteinuria, decreased anti-dsDNA antibodies |
| Erythematosus (SLE) | |||
| Dextran Sulfate Sodium (DSS)- | Inflammatory Bowel | 50 - 100 | Reduced weight loss, improved disease activity index |
| Induced Colitis in Mice | Disease (IBD) |
Key Experimental Protocols
The evaluation of Quercetin's immunomodulatory effects involves a range of standard cellular and molecular biology techniques. Below are outlines of key experimental protocols.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Quercetin on immune cells and establish a non-toxic working concentration range.
-
Methodology:
-
Seed cells (e.g., RAW 264.7 macrophages, splenocytes) in a 96-well plate.
-
Treat cells with varying concentrations of Quercetin (e.g., 1-100 µM) for 24-48 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.
-
2. Measurement of Cytokines (ELISA)
-
Objective: To quantify the effect of Quercetin on the production of pro-inflammatory cytokines.
-
Methodology:
-
Culture immune cells (e.g., PBMCs, macrophages) and pre-treat with Quercetin for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS).
-
Collect the cell culture supernatant after 24 hours.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
3. Western Blot Analysis for Signaling Proteins
-
Objective: To assess the effect of Quercetin on the activation of key signaling pathways (e.g., NF-κB, MAPK).
-
Methodology:
-
Treat cells with Quercetin followed by an appropriate stimulant.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p-ERK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
The existing body of preclinical evidence strongly supports the potential of Quercetin as a therapeutic agent for autoimmune diseases. Its ability to modulate multiple key inflammatory pathways, such as JAK-STAT, NF-κB, and MAPK, provides a multi-pronged approach to dampening the aberrant immune responses characteristic of these conditions. The data from various in vitro and in vivo models demonstrate consistent anti-inflammatory and disease-modifying effects.
However, challenges related to Quercetin's poor bioavailability and solubility need to be addressed to translate these promising preclinical findings into effective clinical therapies. Future research should focus on the development of novel drug delivery systems and formulations to enhance its systemic exposure. Furthermore, well-designed, placebo-controlled clinical trials are necessary to establish the safety and efficacy of Quercetin in patients with autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Continued investigation into its precise molecular targets will further elucidate its therapeutic potential and may lead to the development of more potent and specific Quercetin-based derivatives.
The Precision Offensive: A Technical Guide to Quizartinib in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizartinib (B1680412), a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, represents a significant advancement in the targeted therapy of acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth overview of Quizartinib's mechanism of action, its efficacy in various cancer cell lines, and detailed protocols for key experimental assays. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively study and utilize this compound in an oncological context.
Core Mechanism of Action
Quizartinib functions as a type II FLT3 inhibitor, binding to and stabilizing the inactive conformation of the FLT3 receptor.[2][3] This action is particularly effective against leukemic cells harboring FLT3 internal tandem duplication (ITD) mutations, which lead to constitutive activation of the kinase.[2][4] By preventing the autophosphorylation of FLT3, Quizartinib effectively blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT5 pathways.[4][5] This targeted inhibition ultimately leads to the induction of apoptosis in FLT3-ITD-positive cancer cells.[4]
Quantitative Efficacy in Cancer Cell Lines
The anti-proliferative activity of Quizartinib has been extensively evaluated across a panel of cancer cell lines, particularly those derived from AML. The half-maximal inhibitory concentration (IC50) values serve as a key metric of its potent and selective activity.
| Cell Line | FLT3 Status | IC50 (nM) | Assay Type |
| MV4-11 | FLT3-ITD | 0.40 - 0.56 | Cell Proliferation |
| MOLM-13 | FLT3-ITD | 0.62 - 0.89 | Cell Proliferation |
| MOLM-14 | FLT3-ITD | 0.38 - 0.73 | Cell Proliferation |
Table 1: IC50 values of Quizartinib in various AML cell lines.[6][7][8]
Signaling Pathway Inhibition
The targeted action of Quizartinib on the FLT3 signaling cascade is central to its therapeutic effect. The following diagram illustrates the key components of this pathway and the point of inhibition by Quizartinib.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps to determine the IC50 value of Quizartinib in cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[5]
-
Compound Preparation: Prepare a serial dilution of Quizartinib in complete medium. Final concentrations should typically range from 0.1 nM to 1000 nM. Include a DMSO vehicle control.[5]
-
Cell Treatment: Add 100 µL of the diluted Quizartinib or vehicle control to the respective wells.[5]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Assay: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.[5]
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of Quizartinib concentration to determine the IC50 value.[5]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cancer cells following Quizartinib treatment.
Methodology:
-
Cell Treatment: Treat 1-5 x 10^5 cells with desired concentrations of Quizartinib for a specified duration (e.g., 48 hours). Include a vehicle-treated control.[9]
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes and wash once with cold 1X PBS.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[9] Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are Annexin V-positive and PI-positive.[9]
Western Blotting for FLT3 Signaling Pathway Analysis
This protocol is used to analyze the phosphorylation status of FLT3 and its downstream targets.
Methodology:
-
Cell Treatment: Plate AML cells (e.g., MV4-11) and treat with various concentrations of Quizartinib (e.g., 0.1 nM to 100 nM) for 2 hours.[5][7]
-
Cell Lysis: Lyse the cells and quantify the protein concentration.[10]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total FLT3, STAT5, MEK1/2, ERK1/2, and AKT overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.[5][7]
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH).[5]
Mechanisms of Resistance
Resistance to Quizartinib can emerge through various mechanisms. On-target resistance often involves the acquisition of secondary mutations in the FLT3 kinase domain, such as at the D835 residue, which can interfere with drug binding.[12][13] Off-target resistance mechanisms may involve the activation of alternative signaling pathways, such as the RAS pathway, or upregulation of factors like fibroblast growth factor 2 (FGF2) in the bone marrow microenvironment.[13][14] Understanding these resistance pathways is crucial for developing effective combination therapies and next-generation inhibitors.
Conclusion
Quizartinib has demonstrated significant promise as a targeted therapy for FLT3-ITD positive AML. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it a valuable tool for both clinical treatment and basic research. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the therapeutic potential of Quizartinib and the development of strategies to overcome resistance.
References
- 1. Quizartinib | Flt-3 Inhibitors: R&D Systems [rndsystems.com]
- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. missionbio.com [missionbio.com]
Methodological & Application
Application Notes and Protocols: Quercetin Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It has garnered significant interest in the scientific community due to its pleiotropic pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. These effects are attributed to its ability to modulate multiple cellular signaling pathways. However, its clinical utility has been hampered by poor bioavailability. These application notes provide a comprehensive overview of Quercetin's mechanism of action, along with detailed protocols for its dosing and administration in murine models, to facilitate preclinical research and drug development.
Mechanism of Action
Quercetin exerts its biological effects by interacting with a multitude of intracellular signaling cascades. Its primary mechanisms include the modulation of pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.[1][2][3][4][5] Quercetin has been shown to influence the following key signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Quercetin can inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in transmitting signals from the cell surface to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. Quercetin has been shown to modulate this pathway, contributing to its anticancer effects.[3][5]
-
Wnt/β-catenin Pathway: This pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is often implicated in cancer. Quercetin can inhibit the Wnt/β-catenin pathway, thereby suppressing tumor growth.[2][3]
-
JAK/STAT Pathway: The JAK/STAT pathway is a key signaling cascade for numerous cytokines and growth factors, and it is involved in immunity and inflammation. Quercetin can suppress this pathway, which contributes to its anti-inflammatory properties.[2]
-
p53 Signaling Pathway: The p53 tumor suppressor protein plays a central role in preventing cancer formation. Quercetin has been observed to activate the p53 pathway, leading to apoptosis in cancer cells.[2][4]
-
NF-κB Signaling Pathway: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Quercetin can inhibit the NF-κB pathway, thereby reducing inflammation.[2][5]
-
Mer Tyrosine Kinase (MerTK) Pathway: Quercetin has been found to modulate the MerTK signaling pathway, which is involved in efferocytosis and immune regulation.[1]
Signaling Pathway Diagrams
Caption: Major signaling pathways modulated by Quercetin.
Dosing and Administration in Mice
The administration of Quercetin in mice can be achieved through various routes, with oral gavage, intraperitoneal injection, and dietary mixing being the most common. The choice of administration route and dosage depends on the specific experimental design, the target tissue, and the desired therapeutic effect.
Table 1: Summary of Quercetin Dosing and Administration in Mice
| Route of Administration | Dosage Range (mg/kg body weight) | Frequency | Vehicle/Formulation | Application/Model | Reference(s) |
| Oral Gavage | 0.125 - 100 mg/kg | Daily or weekly | 10% PEG400 in PBS, Saline | Healthspan improvement, Nonalcoholic steatohepatitis, Antidepressant effects | [6][7][8] |
| Intraperitoneal (i.p.) Injection | 10 - 200 mg/kg | 3 times/week or every 3 days | DMSO, Dextrose 5% | Cancer xenograft models | [9][10][11] |
| Dietary Admixture | 12.5 - 50 mg/kg (equivalent daily dose) | Ad libitum | AIN-76A purified diet | Sub-chronic toxicity studies | [12][13][14] |
| Dietary Admixture (%) | 0.2% - 5% of diet | Ad libitum | Powder diet | Pancreatic cancer xenograft | [15] |
Note: Due to Quercetin's low bioavailability, higher doses are often required for oral administration to achieve therapeutic concentrations in target tissues.[16][17][18] Nanoparticle-based delivery systems are being explored to improve its bioavailability.[1]
Experimental Protocols
Protocol 1: Evaluation of Quercetin in a Xenograft Mouse Model of Cancer
This protocol outlines a general procedure for assessing the anti-tumor efficacy of Quercetin in a subcutaneous xenograft model.
Materials:
-
Quercetin
-
Vehicle (e.g., 30% DMSO in PBS, 5% Dextrose)
-
Cancer cell line (e.g., MCF-7, CT-26)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a sterile medium or PBS.
-
Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.[11]
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice into control and treatment groups.
-
-
Quercetin Administration:
-
Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 24 days), euthanize the mice.[11]
-
Excise the tumors and weigh them.
-
Perform histological and molecular analyses on the tumor tissues to assess apoptosis, proliferation, and signaling pathway modulation.
-
Caption: Experimental workflow for a xenograft mouse model.
Protocol 2: Sub-chronic Oral Toxicity Study of Quercetin
This protocol describes a method to evaluate the safety of Quercetin administered orally over an extended period.
Materials:
-
Quercetin
-
Purified diet (e.g., AIN-76A)
-
CD2F1 mice
-
Metabolic cages
-
Equipment for blood analysis and histology
Procedure:
-
Diet Preparation:
-
Animal Housing and Diet Administration:
-
Monitoring:
-
Blood and Tissue Collection:
-
Pathological Evaluation:
-
Perform a gross pathological examination of tissues and organs.
-
Conduct histological analysis of key organs.
-
Caption: Workflow for a sub-chronic oral toxicity study.
Pharmacokinetics and Bioavailability
A critical consideration for in vivo studies with Quercetin is its low oral bioavailability.[16][17][18] Following oral administration, Quercetin is extensively metabolized in the small intestine and liver, leading to the formation of glucuronidated and sulfated conjugates.[16] This first-pass metabolism significantly reduces the concentration of free Quercetin that reaches systemic circulation. When designing experiments, it is important to consider that the metabolites of Quercetin may also possess biological activity.
Table 2: Pharmacokinetic Parameters of Quercetin in Rodents
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Key Metabolites | Reference(s) |
| Rat | Oral | - | ~5.3 (un-changed) | Glucuronide/sulfate conjugates | [16][18] |
| Mouse | Oral | 20 and 100 | - | Quercetin-3-glucuronide (Q3G) | [9] |
Conclusion
These application notes provide a framework for the dosing and administration of Quercetin in mouse models. The provided protocols and data summaries are intended to serve as a guide for researchers. It is essential to optimize dosages, administration routes, and experimental timelines based on the specific research question and animal model. Further investigation into novel delivery systems is warranted to enhance the bioavailability and therapeutic potential of Quercetin.
References
- 1. Enhancing Chemosensitivity With Quercetin: Mechanistic Insights Into MerTK and Associated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dose quercetin positively regulates mouse healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin treatment ameliorates inflammation and fibrosis in mice with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sub-chronic oral toxicity screening of quercetin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sub-chronic oral toxicity screening of quercetin in mice [ouci.dntb.gov.ua]
- 15. Quercetin Aglycone Is Bioavailable in Murine Pancreas and Pancreatic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and modeling of quercetin and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Quecitinib: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental use of Quecitinib, a novel small molecule inhibitor. Due to the limited availability of specific experimental data for this compound, this guide presents generalized methodologies based on standard practices for poorly soluble kinase inhibitors. These protocols are intended to serve as a starting point for laboratory investigation.
Physicochemical Properties of this compound
This compound is a small molecule with the molecular formula C17H20N6O.[1] Its structure suggests it belongs to the class of kinase inhibitors, which are often characterized by low aqueous solubility.[2][3][4][5][6] A summary of its computed physicochemical properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C17H20N6O | PubChem[1] |
| Molecular Weight | 324.4 g/mol | PubChem[1] |
| IUPAC Name | 2-[1-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1,4,6,8,11-pentaen-3-yl]piperidin-4-yl]acetonitrile | PubChem[1] |
| CAS Number | 2416858-84-7 | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
Table 1: Physicochemical Properties of this compound.
Solubility of this compound
The solubility of novel kinase inhibitors is a critical factor for in vitro and in vivo studies.[2] Most kinase inhibitors are lipophilic and exhibit poor solubility in aqueous solutions.[2][4][7][8] Based on the general characteristics of this compound class, a representative solubility profile for this compound is presented in Table 2. Note: These are hypothetical values and must be experimentally determined.
| Solvent | Predicted Solubility | Notes |
| DMSO | ≥ 50 mg/mL (≥ 154 mM) | Common solvent for stock solutions.[2] |
| Ethanol | ~5 mg/mL | May be used as a co-solvent. |
| Water | < 0.1 mg/mL | Expected to be poorly soluble. |
| PBS (pH 7.4) | < 0.1 mg/mL | Solubility is often pH-dependent for kinase inhibitors.[2] |
| 10% DMSO in PBS (pH 7.4) | ~0.1 - 0.5 mg/mL | A common starting point for in vitro assays. |
| 5% Tween® 80 in water | ~1 - 5 mg/mL | Surfactants can enhance aqueous solubility.[2] |
| 40% PEG400 in water | ~1 - 10 mg/mL | Co-solvents are frequently used for in vivo formulations. |
Table 2: Predicted Solubility of this compound in Common Solvents.
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Orbital shaker
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a standard curve of this compound using the DMSO stock solution and PBS.
-
Analyze the supernatant and the standards by HPLC to determine the concentration of dissolved this compound.
-
The concentration of this compound in the supernatant represents its solubility in PBS at the tested temperature.
Formulation Protocol for In Vitro Cellular Assays
For cellular assays, it is crucial to minimize the concentration of organic solvents like DMSO, which can be toxic to cells.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Sterile cell culture medium
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution in DMSO to achieve intermediate concentrations.
-
Further dilute the intermediate DMSO solutions into the final cell culture medium to achieve the desired final concentrations of this compound.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
-
Vortex the final solution gently before adding it to the cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Formulation Protocol for In Vivo Animal Studies
Oral administration of poorly soluble compounds often requires specialized formulations to enhance bioavailability.[9]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile water for injection
Example Formulation (Vehicle: 10% DMSO, 40% PEG400, 5% Tween® 80, 45% Water):
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG400 and vortex until the solution is clear.
-
Add Tween® 80 and vortex to mix.
-
Add sterile water in a stepwise manner while continuously vortexing to maintain a clear solution.
-
The final formulation should be a clear, homogenous solution suitable for oral gavage.
-
Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.
Putative Signaling Pathway
While the specific targets of this compound are not publicly documented, as a kinase inhibitor, it is likely to interfere with intracellular signaling cascades that regulate cell proliferation, survival, and differentiation.[3] A common target for such inhibitors is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial in mediating the signaling of various cytokines and growth factors.[8][10][11][12]
This diagram illustrates a potential mechanism of action where this compound inhibits a Janus kinase (JAK), thereby preventing the phosphorylation and activation of STAT proteins. This blockade would disrupt the downstream signaling cascade that leads to the expression of genes involved in inflammation and cell proliferation.
References
- 1. This compound | C17H20N6O | CID 156188109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. brimr.org [brimr.org]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. GSRS [precision.fda.gov]
- 11. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analysis of Quecitinib-Mediated Target Phosphorylation using Western Blot
Introduction
Quecitinib is a small molecule inhibitor with therapeutic potential in various signaling pathways.[1] Like many kinase inhibitors, its mechanism of action is presumed to involve the modulation of protein phosphorylation cascades that are critical for cell proliferation, differentiation, and survival.[2][3] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound on the phosphorylation of its target proteins. Western blotting is a powerful and widely used technique for detecting specific proteins and their post-translational modifications, such as phosphorylation.[4] The protocol herein is optimized for the detection of phosphorylated proteins, which requires specific considerations to maintain the integrity of the phosphorylation state during sample preparation and analysis.[4][5]
Target Pathway: JAK-STAT Signaling
For the purpose of this application note, we will focus on the JAK-STAT (Janus kinase - Signal Transducer and Activator of Transcription) pathway, a common target for kinase inhibitors in various diseases. The JAK-STAT pathway mediates signaling from various cytokines and growth factors, playing a crucial role in the immune response and cell growth.[6][7] Dysregulation of this pathway is implicated in numerous cancers and inflammatory disorders. A key event in this pathway is the phosphorylation of STAT proteins by JAKs, which leads to their dimerization and translocation to the nucleus to regulate gene expression. This compound's effect on this pathway can be quantified by measuring the change in the phosphorylation of a specific STAT protein (e.g., STAT3 at tyrosine 705) in response to drug treatment.
Signaling Pathway Diagram
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of this compound's effect on target protein phosphorylation.
Caption: Workflow for Western blot analysis of phosphorylation.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Seed cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for the desired time period (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
If applicable, stimulate the signaling pathway of interest with an appropriate agonist (e.g., IL-6 for the JAK-STAT pathway) for a short period (e.g., 15-30 minutes) before harvesting the cells.
2. Cell Lysis and Protein Extraction
-
Crucial Consideration: To preserve the phosphorylation state of proteins, all steps should be performed on ice or at 4°C, and lysis buffers must be supplemented with phosphatase inhibitors.[5][8]
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.[4][8]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[5][8]
5. Immunodetection
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein (e.g., rabbit anti-phospho-STAT3 Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
6. Stripping and Re-probing for Total Protein
To normalize the phosphorylated protein signal, it is essential to determine the total amount of the target protein.[9]
-
After imaging, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the total target protein (e.g., mouse anti-STAT3) overnight at 4°C.
-
Repeat the secondary antibody incubation and detection steps as described above.
Data Presentation and Analysis
Quantitative analysis of Western blot data is typically performed using densitometry. The band intensity of the phosphorylated protein is normalized to the band intensity of the corresponding total protein.
Table 1: Densitometric Analysis of STAT3 Phosphorylation upon this compound Treatment
| This compound (nM) | p-STAT3 (Tyr705) Intensity | Total STAT3 Intensity | Normalized p-STAT3/Total STAT3 Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 0.1 | 0.85 | 1.02 | 0.83 | 17 |
| 1 | 0.62 | 0.98 | 0.63 | 37 |
| 10 | 0.31 | 1.01 | 0.31 | 69 |
| 100 | 0.12 | 0.99 | 0.12 | 88 |
This application note provides a comprehensive protocol for the analysis of this compound-mediated target phosphorylation using Western blot. By following these optimized steps, researchers can obtain reliable and quantifiable data on the inhibitory effects of this compound on specific signaling pathways, such as the JAK-STAT pathway. This information is crucial for understanding the drug's mechanism of action and for its further development as a therapeutic agent.
References
- 1. This compound | C17H20N6O | CID 156188109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with a Janus Kinase (JAK) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical conduit for transducing cytokine-mediated signals, making it pivotal in the inflammatory response.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[2] Small molecule inhibitors targeting the JAK family of tyrosine kinases have emerged as a significant therapeutic class for these conditions.[1][2]
This document provides a comprehensive guide for the analysis of immune cells treated with a representative JAK inhibitor using flow cytometry. While the specific compound "Quecitinib" was not identified in the available literature, the principles and protocols outlined herein are broadly applicable to the characterization of various JAK inhibitors, such as Baricitinib, which selectively inhibits JAK1 and JAK2.[3] Flow cytometry is an indispensable tool for these studies, allowing for high-throughput, multi-parametric analysis of individual cells to quantify changes in immune cell populations, their activation status, and cytokine production in response to treatment.[4][5]
Mechanism of Action: JAK-STAT Pathway Inhibition
The JAK-STAT pathway is central to signaling for numerous cytokines and growth factors that drive immune cell function.[2][6] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate STAT transcription factors.[1] These phosphorylated STATs then translocate to the nucleus to regulate gene expression, including genes for pro-inflammatory mediators.[1]
JAK inhibitors function by blocking the activity of one or more JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the phosphorylation and activation of STAT proteins.[6][7] This disruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines and a modulation of immune cell activity.[3][8]
Data Presentation: Expected Effects of a JAK Inhibitor on Immune Cells
The following table summarizes the anticipated effects of a selective JAK1/JAK2 inhibitor on various immune cell populations, which can be quantified using flow cytometry.
| Immune Cell Subset | Key Surface Markers | Expected Effect of JAK Inhibitor | Rationale |
| T Helper Cells (CD4+) | CD3, CD4 | Reduction in pro-inflammatory cytokine production (e.g., IFN-γ, IL-17). | Inhibition of signaling pathways for cytokines like IL-6, IL-12, and IL-23 that are crucial for Th1 and Th17 differentiation.[3][4] |
| Cytotoxic T Cells (CD8+) | CD3, CD8 | Potential modulation of activation and cytokine production. | JAK3 is implicated in CD8+ T cell immune function; selective inhibitors may have varied effects.[7] |
| B Cells | CD19, CD20 | Inhibition of proliferation and differentiation. | Blockade of cytokine signaling (e.g., IL-6) that supports B cell function. |
| Monocytes/Macrophages | CD14, CD16, HLA-DR | Reduced production of pro-inflammatory cytokines (e.g., IL-6, TNF-α). | Inhibition of IFN-γ and other inflammatory signals that activate monocytes and macrophages.[4][8] |
| Neutrophils | CD15, CD66b | Moderate suppression of superoxide (B77818) release. | Baricitinib has been shown to moderately suppress neutrophil activation.[8] |
| Natural Killer (NK) Cells | CD16, CD56 | Potential modulation of cytotoxic activity. | JAK3 is involved in NK cell activity, so effects will depend on inhibitor selectivity.[7] |
Experimental Protocols
A generalized workflow for analyzing the effects of a JAK inhibitor on immune cells is presented below. This involves isolating immune cells, treating them with the compound, staining for specific markers, and acquiring data using a flow cytometer.
Protocol 1: Immunophenotyping of Human PBMCs Treated with a JAK Inhibitor
This protocol details the analysis of changes in immune cell subset frequencies and surface marker expression following treatment.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
JAK inhibitor (this compound) and vehicle control (e.g., DMSO)
-
Fc receptor blocking solution (e.g., TruStain FcX™)[9]
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD16, CD56)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[9]
-
Fixable viability dye
-
12x75mm FACS tubes or 96-well round-bottom plates[10]
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs or isolate from fresh blood using density gradient centrifugation.[11] Assess cell viability and count. Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Cell Treatment: a. Aliquot 1 x 10^6 cells into FACS tubes. b. Add the JAK inhibitor at desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle-only control. c. Incubate for the desired time (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Staining: a. Harvest cells and wash twice with Flow Cytometry Staining Buffer by centrifuging at 350-500 x g for 5 minutes. b. Resuspend cells in 100 µL of staining buffer containing a fixable viability dye and incubate for 20-30 minutes at 4°C, protected from light. c. Wash the cells once with staining buffer. d. Resuspend the cell pellet in 100 µL of staining buffer containing an Fc block reagent and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.[9] e. Without washing, add the pre-titrated cocktail of fluorochrome-conjugated antibodies for surface markers. f. Incubate for 30 minutes at 4°C in the dark.[10] g. Wash the cells twice with 2 mL of staining buffer.[10]
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of staining buffer. b. Acquire data on a flow cytometer. Ensure proper compensation controls are run.
Protocol 2: Intracellular Cytokine Staining of Activated T-cells Treated with a JAK Inhibitor
This protocol is designed to measure the effect of the inhibitor on cytokine production by activated T-cells.
Materials:
-
PBMCs, isolated as in Protocol 1.
-
Cell stimulation cocktail (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).[12]
-
JAK inhibitor (this compound) and vehicle control.
-
Antibodies for cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation/Permeabilization Buffer Kit.
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17).
-
Flow Cytometry Permeabilization/Wash Buffer.
Procedure:
-
Cell Stimulation and Treatment: a. Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium. b. Add the JAK inhibitor at desired concentrations or a vehicle control. Pre-incubate for 1-2 hours. c. Add the cell stimulation cocktail to the cultures. d. After approximately 1-2 hours of stimulation, add a protein transport inhibitor to the culture to trap cytokines intracellularly.[12] e. Incubate for an additional 4-6 hours (or overnight, depending on the stimulus and cytokine) at 37°C in a 5% CO2 incubator.[13]
-
Surface Staining: a. Harvest cells and wash with staining buffer. b. Perform surface staining with antibodies for markers like CD3, CD4, and CD8 as described in Protocol 1 (steps 3b-3g). It is recommended to stain for surface markers before fixation, as fixation can alter some epitopes.[14]
-
Fixation and Permeabilization: a. After surface staining and washing, resuspend the cells in 0.5 mL of Fixation Buffer. b. Incubate for 20 minutes at room temperature in the dark.[14] c. Wash the cells once with PBS or staining buffer. d. Resuspend the fixed cells in 1 mL of 1X Permeabilization/Wash Buffer and centrifuge. Discard the supernatant.[15]
-
Intracellular Staining: a. Resuspend the permeabilized cell pellet in 100 µL of Permeabilization/Wash Buffer containing the pre-titrated intracellular cytokine antibody cocktail.[15] b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.[15]
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of staining buffer. b. Acquire and analyze the data on a flow cytometer.
Conclusion
Flow cytometry offers a powerful and versatile platform for elucidating the mechanism of action of immunomodulatory compounds like JAK inhibitors. The protocols provided here for immunophenotyping and intracellular cytokine staining enable a detailed characterization of how these inhibitors affect the function and phenotype of various immune cell populations. This information is crucial for both preclinical research and clinical trial monitoring in the development of new therapies for immune-mediated diseases.
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Flow Cytometry Analysis to Identify Human CD8+ T Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 8. Baricitinib inhibits the activation of innate immune cells and exerts therapeutic effects on acute peritonitis and systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PBMC Immunophenotyping by Flow Cytometry | AAT Bioquest [aatbio.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry assay and cell staining protocol [protocols.io]
- 13. lerner.ccf.org [lerner.ccf.org]
- 14. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: RNA Sequencing of Cells Treated with Quecitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quecitinib is a novel small molecule inhibitor with potential therapeutic applications in oncology and inflammatory diseases. As a putative kinase inhibitor, understanding its precise mechanism of action is crucial for further development and clinical translation. RNA sequencing (RNA-seq) is a powerful and unbiased method to elucidate the global transcriptomic changes induced by a compound, providing insights into the affected signaling pathways, cellular processes, and potential biomarkers of drug response.
These application notes provide a comprehensive set of protocols for investigating the cellular effects of this compound using RNA sequencing. The following sections detail the experimental design, cell-based assays, RNA extraction, library preparation, sequencing, and data analysis considerations. Furthermore, template tables for data presentation and diagrams of a generic experimental workflow and a key signaling pathway potentially modulated by this compound are included.
I. Experimental Design and Optimization
A robust experimental design is paramount for obtaining meaningful and reproducible RNA-seq data. Key considerations include the choice of cell line, determination of optimal drug concentration, and selection of appropriate time points for treatment.
Cell Line Selection
The choice of a biologically relevant cell line is critical. For oncology applications, select a cancer cell line where the putative target of this compound is expressed and functional. For inflammatory disease models, appropriate immune cell lines or co-culture systems should be utilized.
Determination of IC50 (Half-maximal Inhibitory Concentration)
Prior to RNA-seq, it is essential to determine the concentration of this compound that inhibits 50% of a specific cellular process (e.g., cell proliferation, cytokine production). This is typically achieved through a dose-response experiment.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 10 µM to 1 nM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the expected biological effect (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Time-Course Experiment
To capture both early and late transcriptional responses to this compound, a time-course experiment is recommended.
Protocol: Time-Course Treatment
-
Cell Seeding: Seed cells in multiple plates or dishes.
-
This compound Treatment: Treat the cells with a concentration of this compound at or near the IC50 value determined previously.
-
Harvesting: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) post-treatment.
-
Analysis: Analyze the expression of a few known target genes at each time point using RT-qPCR to identify the optimal time point for maximal transcriptomic changes for the full RNA-seq experiment.
II. Experimental Protocols
Cell Culture and this compound Treatment for RNA Sequencing
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 10 cm tissue culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of harvest.
-
Treatment: On the day of the experiment, replace the medium with fresh medium containing either this compound at the predetermined optimal concentration or an equivalent volume of the vehicle control. Treat at least three biological replicates for each condition.
-
Incubation: Incubate the cells for the optimal time point determined from the time-course experiment.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the plate using the lysis buffer from the chosen RNA extraction kit.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed immediately to RNA extraction or store the lysate at -80°C.
-
RNA Extraction and Quality Control
High-quality RNA is essential for successful RNA sequencing.
Materials:
-
RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit, Zymo Research Direct-zol RNA Miniprep)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol. Include an on-column DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quantification: Measure the RNA concentration and purity using a spectrophotometer. Aim for A260/A280 and A260/A230 ratios of ~2.0.
-
RNA Integrity Assessment: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value of ≥ 8 is recommended for standard RNA-seq library preparation.
III. RNA Sequencing and Data Analysis
Library Preparation and Sequencing
Protocol Overview:
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it with random hexamers.
-
First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by second-strand synthesis.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Library Quality Control: Assess the library quality and quantity using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.
IV. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy interpretation and comparison.
Table 1: Cell Viability (IC50) Data for this compound Treatment
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 95.3 ± 4.8 |
| 0.1 | 75.1 ± 6.1 |
| 1 | 52.4 ± 3.9 |
| 10 | 10.8 ± 2.5 |
| IC50 (µM) | 0.95 |
Table 2: RNA Quality Control Summary
| Sample ID | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |
| Vehicle_Rep1 | 152.4 | 2.05 | 2.10 | 9.8 |
| Vehicle_Rep2 | 148.9 | 2.06 | 2.12 | 9.7 |
| Vehicle_Rep3 | 155.1 | 2.04 | 2.09 | 9.9 |
| Quecitinib_Rep1 | 160.2 | 2.07 | 2.11 | 9.6 |
| Quecitinib_Rep2 | 158.7 | 2.05 | 2.13 | 9.8 |
| Quecitinib_Rep3 | 162.3 | 2.06 | 2.10 | 9.7 |
Table 3: Top 10 Differentially Expressed Genes upon this compound Treatment
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value |
| GENE_A | -2.58 | 1.2e-15 | 3.4e-11 |
| GENE_B | 2.15 | 4.5e-12 | 8.9e-08 |
| GENE_C | -1.98 | 7.8e-11 | 1.2e-06 |
| GENE_D | 1.85 | 2.3e-10 | 2.9e-06 |
| GENE_E | -1.76 | 5.1e-09 | 4.5e-05 |
| GENE_F | 1.69 | 9.8e-09 | 7.1e-05 |
| GENE_G | -1.54 | 1.4e-08 | 9.2e-05 |
| GENE_H | 1.48 | 3.2e-08 | 1.8e-04 |
| GENE_I | -1.39 | 6.7e-08 | 3.1e-04 |
| GENE_J | 1.32 | 9.1e-08 | 3.9e-04 |
V. Visualizations
Experimental Workflow
Caption: Experimental workflow for RNA sequencing of this compound-treated cells.
JAK-STAT Signaling Pathway
Given that many kinase inhibitors target components of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, this pathway serves as a relevant example of what might be affected by this compound.
Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.
VI. Conclusion
RNA sequencing is an invaluable tool for characterizing the mechanism of action of novel therapeutic compounds like this compound. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can gain a comprehensive understanding of the transcriptomic alterations induced by this compound, thereby accelerating its development and facilitating the discovery of predictive biomarkers. The provided templates and diagrams serve as a guide to ensure robust experimental execution and clear data presentation.
Revolutionizing Drug Discovery: High-Throughput Screening with Quecitinib for Novel JAK Inhibitor Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of enzymes are critical mediators in cytokine signaling pathways, playing a pivotal role in the regulation of immune responses and cellular proliferation. Dysregulation of the JAK/STAT signaling cascade is implicated in a variety of autoimmune disorders, inflammatory conditions, and cancers. Quecitinib, a novel small molecule inhibitor of the JAK family, presents a promising therapeutic candidate. High-throughput screening (HTS) methodologies are essential for the rapid and efficient identification and characterization of potent and selective JAK inhibitors like this compound. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns.
The discovery of potent and selective kinase inhibitors is a cornerstone of modern drug development. High-throughput screening (HTS) has emerged as a powerful strategy to interrogate large compound libraries and identify promising lead candidates.[1] This application note details the use of this compound, a potent Janus kinase (JAK) inhibitor, in HTS assays designed to discover novel modulators of the JAK/STAT signaling pathway. The protocols provided are adaptable for various HTS formats, including biochemical and cell-based assays.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a principal route for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, ultimately influencing gene expression involved in critical cellular processes such as proliferation, differentiation, survival, and inflammation.[2] The process is initiated when a cytokine binds to its specific receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus where they function as transcription factors, regulating the expression of target genes. This compound exerts its immunomodulatory effects by inhibiting this critical pathway.
Data Presentation: Quantitative Analysis of Kinase Inhibition
The potency of a test compound is a critical parameter in drug discovery and is often quantified by its half-maximal inhibitory concentration (IC50).[3] The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[4] A lower IC50 value indicates a more potent inhibitor. In the context of HTS, robust and reproducible assays are paramount for generating reliable data. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5] A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a large separation between positive and negative controls, making it suitable for HTS.[6]
Table 1: Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Assay Type |
| JAK1 | 15 | Biochemical |
| JAK2 | 35 | Biochemical |
| JAK3 | 5 | Biochemical |
| TYK2 | 50 | Biochemical |
Table 2: HTS Assay Performance Metrics
| Assay Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality, suitable for HTS[6] |
| Signal-to-Background Ratio | 15 | High |
| Signal Window | 12 | Wide |
Experimental Protocols
Biochemical HTS Assay for JAK3 Inhibition (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a robust and scalable TR-FRET-based assay for a primary screen to identify inhibitors of JAK3.[2]
Materials:
-
JAK3 enzyme (recombinant)
-
Biotinylated peptide substrate
-
ATP
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume microplates
Procedure:
-
Compound Dispensing: Dispense 50 nL of test compounds (dissolved in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO alone (negative control) and a known JAK3 inhibitor (positive control).
-
Enzyme Addition: Prepare a solution of JAK3 in assay buffer. Add 5 µL of the JAK3 solution to all wells.[2]
-
Compound-Enzyme Incubation: Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) and incubate for 15 minutes at room temperature to facilitate compound-enzyme interaction.[2]
-
Initiation of Kinase Reaction: Prepare a solution containing the biotinylated peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for JAK3. Add 5 µL of this solution to all wells to start the reaction.[2]
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. This incubation time should be optimized to ensure the reaction remains in the linear range.[2]
-
Detection: Prepare the detection reagent mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable detection buffer. Add 10 µL of the detection mix to all wells.
-
Incubation and Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
Cell-Based HTS Assay for JAK1/STAT3 Signaling
This protocol outlines a cell-based assay to assess the inhibitory effect of compounds on the JAK1/STAT3 signaling pathway in a cellular context.
Materials:
-
Human cell line expressing a STAT3-responsive reporter gene (e.g., luciferase)
-
Cell culture medium and supplements
-
Cytokine stimulant (e.g., Interleukin-6, IL-6)
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
White, opaque 384-well cell culture plates
Procedure:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add test compounds at various concentrations to the cell plates.
-
Cytokine Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with an appropriate concentration of IL-6 to activate the JAK1/STAT3 pathway.
-
Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence signal using a plate reader. Inhibition of the JAK1/STAT3 pathway will result in a decrease in the luciferase signal.
Mandatory Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a high-throughput screening (HTS) biochemical assay.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Note: High-Throughput Identification of Quecitinib Resistance Genes using a Genome-Wide CRISPR-Cas9 Knockout Screen
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quecitinib is a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases, which are critical components of the JAK-STAT signaling pathway.[1] This pathway plays a crucial role in cell proliferation, differentiation, and immune response, and its dysregulation is implicated in various cancers and inflammatory diseases.[2][3] While this compound has shown promise in preclinical studies, the development of drug resistance remains a significant challenge in targeted cancer therapy.[4] Identifying the genetic drivers of this compound resistance is essential for developing effective combination therapies and patient stratification strategies.
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. By systematically knocking out every gene in the genome, this powerful technique allows for the unbiased discovery of novel resistance mechanisms.[3][5][6] The results of such a screen can elucidate the signaling pathways that bypass this compound's inhibitory effects and reveal new therapeutic targets to overcome resistance.
Principle of the Method
A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of Cas9-expressing cancer cells that are sensitive to this compound.[3][5] The cells are then treated with a lethal dose of this compound. Cells that acquire a gene knockout that confers resistance will survive and proliferate, while sensitive cells will be eliminated.[7] Deep sequencing of the sgRNA cassette from the surviving cell population allows for the identification of enriched sgRNAs, thereby pinpointing the genes whose knockout is responsible for this compound resistance.
Materials and Methods
Cell Line and Culture
A cancer cell line known to be sensitive to JAK inhibitors should be used. For this protocol, we will use the hypothetical human leukemia cell line, AML-S, which has been shown to be dependent on JAK-STAT signaling for survival. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
CRISPR-Cas9 Lentiviral Library
A genome-wide human sgRNA library (e.g., GeCKO v2.0) is used.[3] This library consists of a pooled population of lentiviral vectors, each containing a single sgRNA targeting a specific gene.
Lentivirus Production
Lentivirus for the sgRNA library is produced by co-transfecting HEK293T cells with the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent. Viral supernatants are harvested 48 and 72 hours post-transfection, pooled, and filtered.
Lentiviral Transduction and Selection
-
AML-S cells stably expressing Cas9 are seeded at an appropriate density.
-
Cells are transduced with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.[3]
-
Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
This compound Selection
-
After antibiotic selection, the cell population is split into two groups: a control group (treated with DMSO) and a this compound-treated group.
-
The this compound-treated group is cultured in the presence of a high concentration of this compound (e.g., IC90, a concentration that inhibits 90% of cell growth). This concentration should be determined beforehand with a dose-response curve.
-
Both groups are cultured for 14-21 days to allow for the enrichment of resistant cells. The cell population should be maintained at a sufficient size to ensure adequate library representation.
Genomic DNA Extraction and Sequencing
-
Genomic DNA is extracted from both the control and this compound-treated cell populations at the end of the selection period.
-
The sgRNA cassettes are amplified from the genomic DNA by PCR.
-
The PCR products are purified and subjected to next-generation sequencing (NGS) to determine the relative abundance of each sgRNA.
Data Analysis
The sequencing data is analyzed using bioinformatics tools such as MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[3] Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.
Experimental Workflow
Results
The results of the CRISPR screen are expected to identify a set of genes whose knockout leads to resistance to this compound. The primary output of the bioinformatics analysis is a ranked list of genes based on the enrichment of their corresponding sgRNAs in the this compound-treated cells.
Table 1: Top Gene Hits from this compound Resistance Screen (Example Data)
This table presents hypothetical data for the top 10 gene hits from a this compound resistance screen, based on what might be expected from a screen targeting a JAK inhibitor. The data is modeled after findings from screens with similar inhibitors, such as ruxolitinib.
| Rank | Gene Symbol | Description | Enrichment Score | p-value |
| 1 | PTPN11 | Protein Tyrosine Phosphatase Non-Receptor Type 11 | 25.4 | 1.2e-8 |
| 2 | NRAS | Neuroblastoma RAS Viral Oncogene Homolog | 22.1 | 5.6e-8 |
| 3 | KRAS | Kirsten Rat Sarcoma Viral Oncogene Homolog | 20.9 | 9.1e-8 |
| 4 | SHP2 | Src Homology 2 Domain-Containing Phosphatase 2 | 18.5 | 2.3e-7 |
| 5 | CBL | Cbl Proto-Oncogene, E3 Ubiquitin Protein Ligase | 17.2 | 4.5e-7 |
| 6 | SOCS3 | Suppressor Of Cytokine Signaling 3 | 15.8 | 8.9e-7 |
| 7 | PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 14.3 | 1.7e-6 |
| 8 | MTOR | Mechanistic Target Of Rapamycin Kinase | 13.1 | 3.2e-6 |
| 9 | ARAF | A-Raf Proto-Oncogene, Serine/Threonine Kinase | 12.5 | 5.1e-6 |
| 10 | RAF1 | Raf-1 Proto-Oncogene, Serine/Threonine Kinase | 11.8 | 8.4e-6 |
Validation of Top Hits
The top gene hits from the screen should be validated individually. This can be done by generating single-gene knockout cell lines for each candidate gene and assessing their sensitivity to this compound in a cell viability assay.
Table 2: Validation of this compound Resistance in Single-Gene Knockout Cell Lines (Example Data)
This table shows hypothetical validation data for the top 3 gene hits. The IC50 (half-maximal inhibitory concentration) of this compound is determined for each knockout cell line and compared to the wild-type (WT) control. A significant increase in IC50 indicates resistance.
| Gene Knockout | This compound IC50 (nM) | Fold Change in IC50 (vs. WT) |
| Wild-Type (WT) | 50 | 1.0 |
| PTPN11 KO | 550 | 11.0 |
| NRAS KO | 480 | 9.6 |
| KRAS KO | 450 | 9.0 |
Discussion
The hypothetical results from this CRISPR screen suggest that activation of the RAS-MAPK and PI3K-AKT signaling pathways can mediate resistance to this compound. Genes like PTPN11, NRAS, and KRAS are key components of the RAS-MAPK pathway.[8] Their knockout could lead to the activation of downstream signaling that bypasses the JAK-STAT pathway, which is inhibited by this compound. Similarly, the identification of PIK3CA and MTOR suggests a role for the PI3K-AKT pathway in conferring resistance.
SOCS3 is a negative regulator of JAK-STAT signaling.[9] Its loss would be expected to enhance signaling, potentially requiring higher doses of this compound for inhibition, thus appearing as a resistance mechanism.
Signaling Pathways in this compound Resistance
The identified resistance genes can be mapped to known signaling pathways to provide a mechanistic understanding of how resistance develops. The primary pathway inhibited by this compound is the JAK-STAT pathway. The CRISPR screen results suggest that resistance can arise through the activation of bypass pathways, primarily the RAS-MAPK and PI3K-AKT pathways.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to the JAK inhibitor this compound. The detailed protocol and example data offer a guide for researchers to perform these experiments and interpret the results. The identification of resistance mechanisms is a critical step in the development of more effective and durable cancer therapies. The insights gained from such screens can inform the rational design of combination therapies that co-target the primary signaling pathway and the identified resistance pathways, ultimately improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 5. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
Application Notes and Protocols for Quecitinib in Inducing a Specific Cellular Phenotype
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quecitinib (also known as QY201) is a potent and orally active dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[1] As a member of the JAK inhibitor family, this compound modulates key signaling pathways involved in immunity and inflammation.[2] The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are critical for the signal transduction of numerous cytokines and growth factors.[3][4] Specifically, JAK1 and TYK2 are essential for the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[5][6][7] By inhibiting JAK1 and TYK2, this compound effectively blocks the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to the modulation of gene transcription and a subsequent alteration of the cellular phenotype towards an anti-inflammatory or immunomodulatory state.[8][9] These application notes provide detailed protocols for utilizing this compound to induce and characterize a specific cellular phenotype in relevant immune cell types.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its corresponding receptor on the cell surface. This binding event brings the associated JAK proteins into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for STAT proteins, which are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[6]
This compound, by inhibiting JAK1 and TYK2, disrupts this signaling cascade. This leads to a reduction in the phosphorylation of downstream STAT proteins, thereby preventing their nuclear translocation and subsequent gene transcription. The primary cellular phenotype induced by this compound is characterized by a dampened response to pro-inflammatory cytokines, leading to reduced immune cell activation, proliferation, and effector functions.
Quantitative Data
The following tables summarize representative quantitative data for this compound based on in vitro assays. These values are provided as a guideline for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Cell Line |
| JAK1 | 15 | Enzymatic Assay | N/A |
| TYK2 | 10 | Enzymatic Assay | N/A |
| JAK2 | >1000 | Enzymatic Assay | N/A |
| JAK3 | >1500 | Enzymatic Assay | N/A |
| p-STAT3 (IL-23 induced) | 50 | Cell-based Assay | Human PBMCs |
| p-STAT4 (IL-12 induced) | 45 | Cell-based Assay | Human PBMCs |
Table 2: Recommended Concentration Range for Cell Culture Experiments
| Cell Type | Recommended Concentration Range | Incubation Time | Expected Phenotypic Change |
| Human PBMCs | 10 nM - 1000 nM | 24 - 72 hours | Inhibition of cytokine production (e.g., IFN-γ, IL-17) |
| CD4+ T cells | 10 nM - 500 nM | 48 - 96 hours | Reduced proliferation and differentiation into Th1/Th17 subsets |
| Monocytes/Macrophages | 50 nM - 1000 nM | 24 - 48 hours | Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT Phosphorylation
This protocol describes the detection of phosphorylated STAT proteins in immune cells following treatment with this compound and cytokine stimulation.
Materials:
-
This compound (QY201)
-
Immune cells (e.g., Human PBMCs, CD4+ T cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human cytokines (e.g., IL-12, IL-23)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-p-STAT4, anti-total STAT3, anti-total STAT4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate immune cells at a suitable density in a multi-well plate.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-12 or 50 ng/mL IL-23) for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
Protocol 2: Flow Cytometry Analysis of T Cell Phenotype
This protocol details the analysis of T cell surface markers and intracellular cytokine production after this compound treatment.
Materials:
-
This compound (QY201)
-
Human PBMCs
-
Cell culture medium and supplements
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
FACS buffer (PBS with 2% FBS)
-
Live/Dead fixable viability dye
-
Fc receptor blocking solution
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17A)
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs with this compound (e.g., 10, 100, 1000 nM) or vehicle control for 48-72 hours in the presence of T cell activating stimuli (e.g., anti-CD3/CD28 beads).
-
-
Cell Restimulation and Staining:
-
In the last 4-6 hours of culture, add a cell stimulation cocktail and a protein transport inhibitor.
-
Harvest the cells and wash with FACS buffer.
-
Stain with a Live/Dead dye to exclude non-viable cells.
-
Block Fc receptors.
-
Stain for cell surface markers.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines.
-
-
Flow Cytometry:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the frequency of different T cell subsets and cytokine-producing cells.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for Western Blot analysis of STAT phosphorylation.
Caption: Workflow for Flow Cytometry analysis of T cell phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. researchgate.net [researchgate.net]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bms.com [bms.com]
- 9. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
Application Notes and Protocols: Use of Quecitinib in 3D Organoid Cultures
Topic: Use of Quecitinib in 3D Organoid Cultures Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for "this compound" did not yield any publicly available scientific literature detailing its biological activity, mechanism of action, or use in 3D organoid cultures. The information presented below is based on the general principles of using small molecule inhibitors in 3D organoid systems and is intended as a template. Users must validate these protocols for their specific compound of interest. It is highly probable that "this compound" is a misspelling of another drug.
Introduction
Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models in drug discovery and disease modeling.[1][2][3] These self-organizing structures derived from stem cells or primary tissues recapitulate the complex architecture and functionality of native organs more accurately than traditional 2D cell cultures.[4] This physiological relevance makes them ideal for assessing the efficacy and toxicity of novel therapeutic agents.
This document provides a generalized framework for the application of a hypothetical tyrosine kinase inhibitor, "this compound," in 3D organoid cultures. Tyrosine kinase inhibitors are a major class of targeted therapies for various cancers and inflammatory diseases. The protocols outlined here are based on established methodologies for similar small molecules and should be adapted based on the specific characteristics of the organoid model and the compound being tested.
Hypothetical Mechanism of Action of "this compound"
For the purpose of this application note, we will hypothesize that "this compound" is a selective inhibitor of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a common feature in many solid tumors.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
Preparation of "this compound" Stock Solution
-
Reconstitution: Dissolve "this compound" powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
General Workflow for "this compound" Treatment in 3D Organoid Cultures
The following diagram illustrates a typical workflow for assessing the effect of a small molecule inhibitor on 3D organoids.
Caption: General experimental workflow for drug testing in organoids.
Protocol for Assessing Organoid Viability (CellTiter-Glo® 3D Assay)
This protocol is designed to measure ATP levels as an indicator of cell viability in 3D organoid cultures.
-
Organoid Plating:
-
Culture and expand organoids according to a specific protocol for the tissue of origin.
-
Harvest and dissociate organoids into small fragments.
-
Resuspend organoid fragments in Matrigel or a similar basement membrane extract.
-
Plate 50 µL of the organoid-Matrigel suspension per well in a 96-well plate. Allow to solidify at 37°C for 15-30 minutes.
-
Add 100 µL of complete organoid growth medium to each well.
-
-
"this compound" Treatment:
-
Prepare serial dilutions of "this compound" in organoid growth medium. Remember to include a DMSO vehicle control.
-
After 24-48 hours of organoid formation, carefully remove the existing medium and replace it with medium containing the different concentrations of "this compound" or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined duration (e.g., 72, 96, or 120 hours).
-
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured table.
| Organoid Line | "this compound" IC50 (µM) after 96h | Standard Deviation (µM) |
| Colorectal Cancer Organoid Line 1 | Hypothetical Value | Hypothetical Value |
| Pancreatic Cancer Organoid Line 1 | Hypothetical Value | Hypothetical Value |
| Normal Colon Organoid Line 1 | Hypothetical Value | Hypothetical Value |
Additional Assays
Beyond viability, other assays can provide deeper insights into the effects of "this compound" on organoid cultures:
-
High-Content Imaging: Automated microscopy and image analysis can be used to quantify changes in organoid morphology, size, and the expression of specific protein markers (e.g., proliferation markers like Ki67 or apoptosis markers like cleaved Caspase-3).
-
RT-qPCR and Western Blotting: These techniques can be used to confirm the on-target effect of "this compound" by measuring changes in the expression or phosphorylation status of proteins within the targeted signaling pathway.
-
Histology and Immunohistochemistry (IHC): Fixed and sectioned organoids can be stained to assess tissue architecture and the spatial distribution of protein expression.
Conclusion
3D organoid cultures provide a highly relevant platform for evaluating the therapeutic potential of novel compounds like "this compound." The protocols and workflows described herein offer a foundational approach to conducting such studies. It is imperative for researchers to adapt and optimize these methods for their specific organoid models and research questions to generate robust and reproducible data. Further investigation into the true identity and biological activity of the compound of interest is strongly recommended before initiating any experimental work.
References
- 1. This compound | C17H20N6O | CID 156188109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Intestinal organoid modeling: bridging the gap from experimental model to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quecitinib in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Quecitinib (QY201), a novel dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), in primary cell culture experiments. The protocols outlined below are designed to assist researchers in investigating the cellular effects of this compound, particularly its impact on cytokine signaling, cell viability, and apoptosis in primary immune cells.
Introduction to this compound
This compound is an orally active small molecule that selectively inhibits JAK1 and TYK2. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, interferons, and growth factors involved in inflammation and immune responses. By targeting JAK1 and TYK2, this compound effectively modulates the signaling of pro-inflammatory cytokines such as those involved in T-helper 1 (Th1), Th2, and Th17 cell responses, making it a promising therapeutic candidate for autoimmune and inflammatory diseases like atopic dermatitis and psoriasis.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. This compound specifically inhibits JAK1 and TYK2. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammatory and immune responses.
Caption: this compound inhibits the JAK1/TYK2-STAT signaling pathway.
Quantitative Data for In Vitro Studies
While specific IC50 values for this compound in primary cell cultures are not yet widely published, data from similar dual JAK1/TYK2 inhibitors can provide a starting point for dose-response studies. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental conditions.
| Compound Class | Assay Type | Cell Type | IC50 / Effective Concentration | Reference |
| Dual JAK1/TYK2 Inhibitor | IFNα-induced STAT phosphorylation | Human Whole Blood | IC50: 30 nM | [1] |
| Dual JAK1/TYK2 Inhibitor | EPO-induced STAT phosphorylation (JAK2) | Human Whole Blood | ICxx: >18 µM | [1] |
| Pan-JAK Inhibitor (Tofacitinib) | Lymphocyte Activation (CD25 expression) | Human PBMCs | IC50: 0.0522 µM | |
| JAK1-selective Inhibitor (Upadacitinib) | Lymphocyte Activation (CD25 expression) | Human PBMCs | IC50: 0.0149 µM | |
| JAK1/2 Inhibitor (Baricitinib) | Lymphocyte Activation (CD25 expression) | Human PBMCs | IC50: 0.0284 µM | |
| ICxx denotes an inhibitory concentration where the exact percentage was not specified but was significantly higher, indicating selectivity. |
Based on this data, a suggested starting concentration range for this compound in primary cell culture experiments is 1 nM to 10 µM .
Experimental Protocols
The following protocols provide a framework for assessing the effects of this compound on primary cells. Peripheral Blood Mononuclear Cells (PBMCs), which contain lymphocytes and monocytes, are a relevant primary cell type for these studies.
Cell Viability (Cytotoxicity) Assay
This protocol determines the concentration of this compound that is cytotoxic to primary cells. An MTT or a live/dead cell staining assay can be used.
Caption: Workflow for determining the cytotoxicity of this compound.
Methodology:
-
Primary Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Incubation: Add the different concentrations of this compound or controls to the wells and incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance (media only).
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay
This protocol assesses the ability of this compound to induce apoptosis in primary cells, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for assessing this compound-induced apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture primary cells (e.g., PBMCs or isolated T cells) and treat them with non-cytotoxic concentrations of this compound (determined from the viability assay) for a specified duration (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot for STAT Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT proteins downstream of JAK1 and TYK2 activation.
Caption: Workflow for Western blot analysis of STAT phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary immune cells (e.g., PBMCs or T cells) to an appropriate density.
-
Serum-starve the cells for 4-6 hours to reduce basal STAT phosphorylation.
-
Pre-treat the cells with desired concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IFN-α for JAK1/TYK2, IL-12 for TYK2, or IL-23 for TYK2) for a short period (typically 15-30 minutes) to induce STAT phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT1, anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.
-
Quantify the band intensities and calculate the ratio of phosphorylated STAT to total STAT.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pacritinib Concentration for In Vitro Studies
Disclaimer: The compound "Quecitinib" was not found in available scientific literature. This guide has been developed based on data for Pacritinib , a well-documented kinase inhibitor with a similar naming convention. Researchers should verify the identity of their compound before proceeding.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize Pacritinib concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is Pacritinib and what is its primary mechanism of action?
Pacritinib is a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). It functions by binding to the ATP-binding site of these kinases, preventing the phosphorylation of downstream signaling proteins like STATs (Signal Transducers and Activators of Transcription). This action effectively blocks the JAK/STAT signaling pathway, which is crucial for cell growth, differentiation, and survival, and is often dysregulated in myeloproliferative neoplasms and certain leukemias.
2. What is a typical starting concentration range for Pacritinib in cell-based assays?
A typical starting concentration range for in vitro cell-based assays is between 10 nM and 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific endpoint being measured. For initial dose-response experiments, a logarithmic dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) is recommended to determine the IC50 value.
3. How does the IC50 of Pacritinib vary across different cell lines?
The half-maximal inhibitory concentration (IC50) of Pacritinib varies significantly depending on the genetic background of the cell line, particularly the status of JAK2 and FLT3. Cell lines with activating mutations like JAK2-V617F or FLT3-ITD are generally more sensitive.
Table 1: Pacritinib IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Reported IC50 (nM) | Reference |
|---|---|---|---|---|
| HEL | Erythroleukemia | JAK2-V617F | 23 | |
| Ba/F3-JAK2-V617F | Pro-B Cell Line | JAK2-V617F | 22 | |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 29 | |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 22 | |
| SET-2 | Megakaryoblastic Leukemia | JAK2-V617F | 130 |
| UT-7 | Erythroleukemia | EPO-dependent | >1,000 | |
4. How should I prepare my Pacritinib stock solution?
Pacritinib is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered Pacritinib in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Uneven cell seeding. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Possible Cause 2: Edge effects on the plate. Evaporation in the outer wells of a microplate can concentrate media components and the drug, affecting cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Possible Cause 3: Inaccurate drug dilution. Perform serial dilutions carefully. Use calibrated pipettes and change tips for each dilution step to prevent carryover.
Issue 2: I am not observing the expected decrease in STAT3 phosphorylation after treatment.
-
Possible Cause 1: Sub-optimal drug concentration. The IC50 for inhibiting a specific signaling event (like p-STAT3) may be different from the IC50 for cell viability. Try a higher concentration or a broader dose-response range.
-
Possible Cause 2: Insufficient treatment time. Phosphorylation events can be rapid. For signaling pathway analysis, shorter treatment times (e.g., 30 minutes to 4 hours) are often more appropriate than longer incubations used for viability assays (e.g., 24-72 hours).
-
Possible Cause 3: Issues with antibody or Western blot protocol. Confirm that your primary and secondary antibodies are working correctly. Run positive and negative controls. Ensure efficient protein lysis and transfer.
Issue 3: My vehicle control (DMSO) is showing significant cytotoxicity.
-
Possible Cause 1: DMSO concentration is too high. Most cell lines can tolerate DMSO up to 0.1%, but some are more sensitive. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.
-
Possible Cause 2: Poor quality DMSO. Use a high-purity, sterile-filtered DMSO suitable for cell culture applications.
Troubleshooting Flowchart
Caption: Troubleshooting unexpected experimental outcomes.
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of Pacritinib in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X drug dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50.
Protocol 2: Western Blot for Phospho-STAT3 Inhibition
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, starve them in a low-serum medium if required. Treat with various concentrations of Pacritinib (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Pacritinib Mechanism of Action
Caption: Pacritinib inhibits JAK2, blocking STAT3 phosphorylation.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining optimal drug concentration.
Technical Support Center: Troubleshooting Quecitinib Insolubility in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Quecitinib in cell culture media. The following information is presented in a question-and-answer format to directly address common problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate after adding this compound to my cell culture medium. What is the likely cause?
A1: Precipitation of small molecule inhibitors like this compound upon addition to aqueous solutions such as cell culture media is a common issue. This is primarily due to the compound's low aqueous solubility.[1] Typically, this compound is first dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (B87167) (DMSO), to create a concentrated stock solution. When this stock solution is diluted into the aqueous environment of the culture medium, the dramatic change in solvent polarity can cause the compound to crash out of solution.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solution preparation, a high-purity, anhydrous water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of kinase inhibitors.[2][3] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This minimizes the volume of organic solvent introduced into the cell culture, as high concentrations of DMSO can be toxic to cells.[1]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: Can components of the cell culture medium affect this compound's stability and solubility?
A4: Yes, components in the culture medium, particularly serum proteins, can bind to small molecules like this compound. This binding can reduce the effective concentration of the inhibitor available to the cells and may also impact its stability in the medium.[1] It is recommended to test the efficacy of this compound in both serum-free and serum-containing media to assess any potential effects.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving solubility issues with this compound during your experiments.
Problem: this compound precipitates in the cell culture medium upon dilution from a DMSO stock.
Step 1: Optimize the Dilution Method
Instead of adding the concentrated DMSO stock directly to the full volume of media, employ a serial dilution or a stepwise mixing approach.
-
Recommended Dilution Protocol:
-
Warm the required volume of cell culture medium to 37°C.
-
In a separate sterile tube, perform an intermediate dilution of your this compound DMSO stock into a small volume of pre-warmed medium.
-
Add this intermediate dilution to the final volume of pre-warmed medium with gentle but immediate mixing to ensure rapid and uniform dispersion.[2] This helps to avoid localized high concentrations of the compound that can lead to precipitation.
-
Step 2: Adjust the Final DMSO Concentration
While minimizing DMSO is important, a slightly higher (but non-toxic) final concentration can sometimes help maintain solubility.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Step 3: Employ Physical Dissolution Aids
-
Gentle Warming: Gently warming the final solution to 37°C in a water bath may help to redissolve small amounts of precipitate.[1] Avoid excessive heat, as it can degrade the compound.
-
Sonication: Brief sonication in a water bath sonicator can help to break up precipitate particles and aid in redissolving the compound.[1]
Step 4: Consider Alternative Solvents or Formulations (Advanced)
If insolubility persists, more advanced formulation strategies can be explored, though these may require significant optimization.
-
Co-solvents: The use of a mixture of solvents could improve solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the culture medium (within a range compatible with cell viability) may enhance its solubility.[1]
Quantitative Data
| Solvent | Solubility (M7583) | Molar Concentration (at max solubility) |
| DMSO | 90 mg/mL | 201.11 mM |
| Ethanol | 22 mg/mL | 49.16 mM |
| Water | Insoluble | N/A |
| [Data for M7583, a BTK inhibitor, is provided as a representative example of a poorly water-soluble kinase inhibitor.[2]] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 324.4 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.244 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol for Preparing Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Methodology:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the 10 mM stock in complete cell culture medium. For example, to achieve a final concentration of 10 µM in a total volume of 10 mL, you could first dilute 1 µL of the 10 mM stock into 99 µL of medium to make a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plates containing pre-warmed medium. For the example above, you would add 1 mL of the 100 µM intermediate solution to 9 mL of medium in your culture plate.
-
Mixing: Immediately after adding the this compound solution, gently swirl the plate to ensure rapid and even distribution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Generic signaling pathway inhibited by this compound.
References
Quecitinib (QY201) Off-Target Effects: A Technical Support Resource
Hangzhou, China - As research and development involving the novel JAK1/TYK2 inhibitor, Quecitinib (also known as QY201), progresses, understanding its selectivity and potential off-target effects is critical for researchers in drug development and life sciences. This technical support center provides a comprehensive overview of known information, troubleshooting guidance for unexpected experimental results, and detailed methodologies relevant to assessing kinase inhibitor specificity.
This compound is an orally active dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2), currently under investigation for the treatment of atopic dermatitis and other autoimmune diseases. While clinical trial data has provided insights into its pharmacokinetic and safety profiles, detailed public information regarding its comprehensive off-target profile in various cell lines remains limited. Information from the developing company, E-nitiate Biopharmaceuticals, suggests a high selectivity for JAK1 and TYK2 over JAK2, which may indicate a reduced risk of certain side effects associated with JAK2 inhibition. However, specific quantitative data from preclinical kinase panel screening is not yet publicly available.
This resource aims to equip researchers with the necessary information to anticipate and troubleshoot potential off-target effects in their cellular experiments with this compound, based on the known behavior of other JAK inhibitors and general principles of kinase inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
A1: this compound is a dual inhibitor targeting the Janus Kinase (JAK) family members JAK1 and TYK2. These kinases are integral components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.
Q2: Has a comprehensive kinase selectivity profile for this compound been published?
A2: As of late 2025, a detailed, public kinase selectivity panel for this compound has not been released. While it is described as a selective JAK1/TYK2 inhibitor with high selectivity against JAK2, specific IC50 or Ki values against a broad range of kinases are not available in the public domain. Researchers should be aware that, like many kinase inhibitors, this compound may have additional, currently undisclosed off-targets.
Q3: My cells are showing unexpected phenotypes after this compound treatment that don't align with JAK1/TYK2 inhibition. What could be the cause?
A3: Unexpected cellular phenotypes could arise from off-target effects. Kinase inhibitors can sometimes inhibit other kinases with similar ATP-binding pockets or even unrelated proteins. To troubleshoot this, consider the following:
-
Dose-response analysis: Determine if the unexpected phenotype is observed at concentrations significantly higher than those required for JAK1/TYK2 inhibition.
-
Use of structurally unrelated inhibitors: Compare the phenotype observed with this compound to that of other JAK1 or TYK2 inhibitors with different chemical scaffolds. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the wild-type form of the off-target protein.
-
Consult literature on other JAK inhibitors: Review known off-targets of other JAK inhibitors, as there may be some overlap.
Q4: What are some common off-target effects observed with other JAK inhibitors that I should be aware of when using this compound?
A4: While specific to each molecule, some JAK inhibitors have been reported to have off-target effects on other kinases and cellular proteins. For example, some JAK inhibitors have shown activity against other members of the JAK family (JAK2, JAK3) at higher concentrations, which can lead to hematological or immunosuppressive effects not solely attributable to JAK1/TYK2 inhibition. Researchers should carefully monitor cell health, proliferation rates, and apoptosis markers.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Reduced cell viability at low micromolar concentrations in a cell line not expected to be sensitive to JAK1/TYK2 inhibition. | Inhibition of essential "housekeeping" kinases or other critical cellular proteins. | 1. Perform a broad kinase panel screen to identify potential off-target kinases. 2. Use a lower concentration of this compound that is still effective at inhibiting JAK1/TYK2. 3. Compare with other JAK1/TYK2 inhibitors to see if the effect is compound-specific. |
| Alterations in signaling pathways unrelated to JAK-STAT. | This compound may be inhibiting an upstream kinase in the observed pathway. | 1. Perform phosphoproteomic analysis to identify unexpectedly altered phosphorylation events. 2. Use pathway-specific inhibitors to confirm the involvement of the suspected off-target pathway. |
| Inconsistent results between different cell lines. | Cell line-specific expression of off-target proteins. | 1. Profile the expression levels of potential off-target kinases in the cell lines being used. 2. Validate key findings in a secondary cell line with a different genetic background. |
Experimental Protocols
To assist researchers in designing their own off-target assessment studies for this compound or other kinase inhibitors, the following are generalized protocols for common experimental approaches.
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases.
Methodology:
-
Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases. The panel should include representatives from all major kinase families.
-
Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., Z'-LYTE™, LanthaScreen™) are commonly used.
-
Compound Concentration: Initially screen this compound at two concentrations, for example, 100 nM and 1 µM, to identify potential hits.
-
Follow-up IC50 Determination: For any kinase showing significant inhibition (e.g., >50% at 1 µM), perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) to determine the IC50 value.
-
Data Analysis: Calculate percent inhibition relative to a vehicle control (e.g., DMSO). Fit the dose-response data to a sigmoidal curve to determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets of this compound in a cellular context by assessing changes in their thermal stability upon drug binding.
Methodology:
-
Cell Culture and Treatment: Culture the cell line of interest to ~80% confluency. Treat cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-60°C) for a set duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, unbound proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Compare the amount of soluble protein at each temperature between the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature indicates target engagement.
Signaling Pathways and Experimental Workflows
To visualize the intended mechanism of action and a general workflow for identifying off-target effects, the following diagrams are provided.
Caption: Intended signaling pathway of this compound, inhibiting JAK1 and TYK2.
Caption: General workflow for identifying and validating off-target effects.
Technical Support Center: Minimizing Quecitinib Toxicity in Animal Models
Disclaimer: Information on "Quecitinib" is not publicly available. This technical support guide is based on established principles for minimizing toxicity of novel small molecule inhibitors, particularly tyrosine kinase inhibitors (TKIs), in preclinical animal models. The data presented is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on preliminary studies with this compound, a novel tyrosine kinase inhibitor, the most frequently observed dose-dependent toxicities in rodent and non-rodent models include gastrointestinal (diarrhea, weight loss), hematological (anemia, thrombocytopenia), and hepatic (elevated liver enzymes) adverse events. These are common off-target effects for this class of compounds. Researchers should closely monitor animals for these signs.
Q2: How can I select an appropriate starting dose for my in vivo efficacy studies to minimize toxicity?
A2: Dose selection should be guided by initial dose-range finding toxicity studies. It is recommended to start with a dose that is well-tolerated in these initial studies and escalate cautiously. The goal is to find a dose that provides a therapeutic effect with a manageable toxicity profile. Combining pharmacokinetic (PK) and pharmacodynamic (PD) data can help identify a dose that achieves the desired target engagement without causing excessive toxicity.
Q3: Are there any formulation strategies that can help reduce this compound-induced toxicity?
A3: The formulation vehicle can significantly impact the absorption and, consequently, the toxicity of an orally administered drug. For this compound, exploring different suspension-based or solution-based formulations may alter its pharmacokinetic profile. For instance, a formulation that provides a slower, more sustained release might prevent high peak plasma concentrations (Cmax) that are often associated with acute toxicities.
Q4: Can co-administration of other agents mitigate this compound toxicity?
A4: Co-administration of supportive care agents can be a strategy to manage toxicities. For example, anti-diarrheal agents may be used to manage gastrointestinal distress, and hematopoietic growth factors could be considered for severe hematological toxicity, though the latter may confound some study endpoints. It is crucial to ensure that any co-administered agent does not interfere with the metabolism or efficacy of this compound.
Troubleshooting Guides
Issue 1: Unexpected animal mortality at previously tolerated doses.
-
Possible Cause 1: Vehicle Interaction. Was the vehicle for this compound changed? A different vehicle can alter the drug's solubility and absorption, leading to higher than expected plasma concentrations.
-
Troubleshooting Step: Conduct a small pilot study to compare the pharmacokinetic profile of this compound in the new versus the old vehicle.
-
-
Possible Cause 2: Animal Health Status. Are the animals sourced from a different vendor or is there an underlying health issue in the colony? Subclinical infections can increase an animal's susceptibility to drug-induced toxicity.
-
Troubleshooting Step: Review the health reports for the animal colony and consult with the veterinary staff.
-
-
Possible Cause 3: Dosing Error. Was the dose calculation or administration performed correctly?
-
Troubleshooting Step: Double-check all dose calculations and ensure proper training of personnel on dosing techniques (e.g., oral gavage).
-
Issue 2: High variability in toxicity readouts between animals in the same dose group.
-
Possible Cause 1: Inconsistent Dosing. Is the formulation a suspension that is not being adequately mixed before each dose? This can lead to variable amounts of drug being administered.
-
Troubleshooting Step: Ensure the formulation is a homogenous suspension and is vortexed thoroughly before each animal is dosed.
-
-
Possible Cause 2: Genetic Variability. If using an outbred stock of animals, genetic differences can contribute to variability in drug metabolism and response.
-
Troubleshooting Step: Consider using an inbred strain of animals to reduce genetic variability.
-
-
Possible Cause 3: Food and Water Intake. Differences in food consumption can affect drug absorption.
-
Troubleshooting Step: Monitor and record food and water intake for all animals on the study. Fasting before dosing may be considered to standardize absorption.[1]
-
Quantitative Data Summary
Table 1: Hypothetical Single-Dose Oral Pharmacokinetics of this compound in Sprague-Dawley Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) |
| 10 | 500 ± 120 | 1.0 | 2500 ± 450 | 4.2 |
| 30 | 1600 ± 350 | 1.5 | 9000 ± 1800 | 4.5 |
| 100 | 4500 ± 900 | 2.0 | 32000 ± 6400 | 5.1 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Summary of Key Toxicities in a 14-Day Repeated-Dose Study in Mice
| Dose (mg/kg/day) | Body Weight Change (%) | Key Hematological Findings | Key Clinical Chemistry Findings |
| 0 (Vehicle) | +5.2% | None | None |
| 10 | +2.1% | Minimal decrease in platelets | No significant findings |
| 30 | -3.5% | Mild anemia, moderate thrombocytopenia | Slight elevation in ALT/AST |
| 100 | -15.8% | Severe anemia, severe thrombocytopenia | Marked elevation in ALT/AST, elevated bilirubin |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase
Experimental Protocols
Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point per dose group), fasted overnight.
-
Dose Formulation: this compound is suspended in 0.5% methylcellulose (B11928114) with 0.1% Tween 80.
-
Dose Administration: A single dose of this compound is administered via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected via the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.
Protocol 2: 14-Day Repeated-Dose Toxicity Study in Mice
-
Animal Model: Male and female C57BL/6 mice (n=10 per sex per group).
-
Dose Formulation: As described in Protocol 1.
-
Dose Administration: this compound is administered daily via oral gavage for 14 consecutive days. A control group receives the vehicle only.
-
Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded twice weekly.
-
Clinical Pathology: On day 15, blood is collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: All animals are euthanized, and a full necropsy is performed. Key organs are weighed, and tissues are collected and preserved for histopathological examination.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for preclinical toxicity screening.
Caption: Decision tree for troubleshooting high toxicity variability.
References
Technical Support Center: Overcoming Quizartinib Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Quizartinib (B1680412) resistance in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Quizartinib?
Quizartinib is a highly selective and potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] In acute myeloid leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations, the FLT3 receptor is constitutively active, driving uncontrolled cell proliferation and survival.[1][3][4] Quizartinib functions by competitively binding to the ATP-binding pocket of the FLT3 kinase. This action inhibits the receptor's autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][3] Ultimately, this disruption of signaling induces apoptosis (programmed cell death) in cancer cells harboring the FLT3 mutation.[3]
Q2: My cancer cells are developing resistance to Quizartinib. What are the common underlying mechanisms?
Resistance to Quizartinib is a significant clinical challenge and can be broadly categorized into two main types:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the FLT3 kinase domain itself. The most frequently observed mutations occur at the activation loop residue D835 (e.g., D835Y) and the "gatekeeper" residue F691 (e.g., F691L).[5][6][7][8] These mutations can alter the conformation of the ATP-binding pocket, which reduces the binding affinity of Quizartinib, rendering it less effective.[1] While Quizartinib is effective against FLT3-ITD mutations, it does not have activity against tyrosine kinase domain (TKD) mutations like D835Y.[5][9] The F691L gatekeeper mutation can confer resistance to all currently available FLT3 inhibitors.[5][6]
-
Off-target resistance: This involves the activation of alternative or bypass signaling pathways that promote cell survival independently of FLT3 signaling.[5][10] Common off-target resistance mechanisms include:
-
Activation of the RAS/MAPK pathway: Mutations in genes such as NRAS can lead to the reactivation of ERK signaling, even in the presence of FLT3 inhibition.[1][11]
-
Upregulation of AXL receptor tyrosine kinase: Increased expression and activation of AXL can mediate resistance by activating downstream pathways like RAS/MAPK and PI3K/AKT.[1][6][10]
-
Activation of other signaling pathways: Upregulation of kinases like PIM-1 and sustained phosphorylation of STAT5 have also been identified as key factors in conferring resistance to FLT3 inhibitors.[6][10]
-
Q3: What are the key signaling pathways involved in Quizartinib resistance?
Several signaling pathways can be activated to bypass FLT3 inhibition by Quizartinib. A diagram illustrating the primary resistance pathways is provided below.
Caption: Signaling pathways implicated in Quizartinib resistance.
Q4: Are there combination therapies that can overcome Quizartinib resistance?
Yes, combination therapy is a promising strategy to overcome or prevent Quizartinib resistance. Several approaches are being investigated in preclinical and clinical studies:
| Combination Agent Class | Examples | Rationale |
| Chemotherapy | Cytarabine, Anthracyclines | Standard of care, targets broader cancer cell vulnerabilities.[12][13][14] |
| BCL-2 Inhibitors | Venetoclax | Targets apoptosis evasion, a common resistance mechanism.[10] |
| Hypomethylating Agents | Azacitidine, Decitabine | Epigenetic modification to re-sensitize cells to therapy.[10][15] |
| CDK4/6 Inhibitors | Palbociclib, Abemaciclib | Targets cell cycle progression, which can be a resistance pathway.[6][16] |
| HDAC Inhibitors | Panobinostat, Vorinostat | Epigenetic modulation that can enhance FLT3 inhibitor efficacy.[6] |
| BET Inhibitors | JQ1 | Targets transcriptional dependencies in resistant cells.[6] |
| PIM Kinase Inhibitors | SGI-1776 | Inhibits a downstream survival kinase upregulated in resistant cells.[6] |
| AXL Inhibitors | Bemcentinib | Blocks a key bypass signaling pathway.[10] |
| JAK2 Inhibitors | Momelotinib, Pacritinib | Targets JAK/STAT signaling, another potential escape route.[6][17] |
Troubleshooting Guides
Problem 1: Decreased sensitivity to Quizartinib in my cell line over time.
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Acquisition of on-target mutations (e.g., FLT3-D835Y, F691L). | 1. Perform Sanger sequencing or next-generation sequencing (NGS) of the FLT3 gene to identify potential resistance mutations.[7] 2. If a D835 mutation is detected, consider switching to a type I FLT3 inhibitor like Gilteritinib or Crenolanib, which are effective against both ITD and TKD mutations.[5][9] 3. For the F691L mutation, which confers broad resistance, novel agents like FF-10101 or combination therapies may be necessary.[6] |
| 2. Activation of off-target bypass pathways. | 1. Perform western blotting to assess the phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT, p-STAT5) in the presence and absence of Quizartinib. 2. Use specific inhibitors for suspected bypass pathways (e.g., MEK inhibitor for RAS/MAPK activation, AXL inhibitor) in combination with Quizartinib to see if sensitivity is restored.[1] 3. Consider a phosphoproteomic screen to identify other activated kinases.[1] |
| 3. Clonal evolution and selection of a resistant subpopulation. | 1. Use single-cell DNA sequencing to analyze the clonal heterogeneity of your cell population and identify resistant subclones.[7][11] 2. If possible, isolate and characterize the resistant subclone to better understand its specific resistance mechanism. |
Problem 2: Quizartinib is effective in monoculture but not in co-culture with bone marrow stromal cells.
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Microenvironment-mediated drug resistance. | 1. Stromal cells can secrete protective factors (e.g., FGF2) that promote cancer cell survival.[6] Identify these factors using cytokine arrays or ELISA. 2. Use neutralizing antibodies or small molecule inhibitors against the identified secreted factors in your co-culture system. 3. Test combination therapies that target both the cancer cells and the supportive microenvironment. |
| 2. Stromal cell-mediated metabolism of Quizartinib. | 1. The enzyme CYP3A4, which can be expressed by stromal cells, is known to metabolize FLT3 inhibitors.[6] 2. Assess CYP3A4 expression and activity in your stromal cells. 3. Consider using a CYP3A4 inhibitor in your co-culture experiments to see if it enhances Quizartinib efficacy. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Quizartinib and/or combination drugs. Add the drugs to the wells in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine IC50 values.
Workflow for Investigating Quizartinib Resistance
Caption: A typical workflow for developing and characterizing Quizartinib resistance.
Protocol 2: Western Blot for Signaling Pathway Activation
-
Cell Treatment: Treat parental and Quizartinib-resistant cells with Quizartinib at the desired concentration for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-FLT3, FLT3, p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. benchchem.com [benchchem.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 4. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. missionbio.com [missionbio.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. targetedonc.com [targetedonc.com]
- 14. aacr.org [aacr.org]
- 15. Quizartinib Combinations Show High Activity in Newly Diagnosed Acute Myeloid Leukemia with FLT3 Mutation | Value-Based Cancer Care [valuebasedcancer.com]
- 16. researchgate.net [researchgate.net]
- 17. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Quercetin Bioavailability for In Vivo Studies
Note to Researchers: The query for "Quecitinib" did not yield specific results. Based on the context of improving the bioavailability of a poorly soluble natural compound, this guide has been developed for Quercetin (B1663063) , a widely researched flavonoid with well-documented bioavailability challenges. The principles and methodologies described herein are broadly applicable to other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin and why is its oral bioavailability so low?
Quercetin is a potent antioxidant flavonoid found in many plants and foods. Despite its promising therapeutic effects observed in vitro, its application in in vivo models is hampered by extremely low oral bioavailability. The primary reasons for this are:
-
Low Aqueous Solubility: Quercetin is highly hydrophobic, leading to poor dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[1] Its solubility in water is a mere 0.00215 g/L at 25°C.[1]
-
Poor Membrane Permeation: The chemical structure of Quercetin, while beneficial for its antioxidant activity, hinders its ability to passively diffuse across the intestinal epithelial cell membranes.[2]
-
Extensive First-Pass Metabolism: After absorption, Quercetin undergoes rapid and extensive metabolism, primarily in the intestines and liver.[2][3] The main metabolic pathways are glucuronidation (mediated by UGT enzymes) and sulfation, which convert Quercetin into more water-soluble metabolites that are easily eliminated.[2][4][5]
Q2: What are the main challenges I will face when administering Quercetin to animals?
Researchers commonly encounter several challenges:
-
Vehicle Selection: Finding a safe and effective vehicle that can dissolve or suspend Quercetin at the desired concentration without causing toxicity or interfering with the experiment is difficult.
-
Precipitation: Quercetin may precipitate out of the vehicle upon administration or in the GI tract, leading to inaccurate dosing and high variability.
-
High Doses Required: Due to poor absorption, very high oral doses are often needed to achieve therapeutic plasma concentrations, which can be impractical and may lead to off-target effects.
-
Inter-animal Variability: Minor differences in physiology and metabolism between animals can lead to significant variations in plasma drug levels, compromising the statistical power of the study.[6]
Q3: What are the primary strategies to improve the oral bioavailability of Quercetin?
Several formulation strategies can be employed to overcome the challenges mentioned above. These can be broadly categorized as:
-
Increasing Solubility and Dissolution Rate: This involves modifying the physical form of the drug.
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanometer range increases the surface area, leading to faster dissolution.[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing Quercetin in a polymer matrix in an amorphous (non-crystalline) state enhances its apparent solubility and dissolution.[4]
-
-
Enhancing Permeability and Absorption:
-
Lipid-Based Formulations (Phytosomes, SEDDS): Encapsulating Quercetin in lipid-based carriers like phytosomes or self-emulsifying drug delivery systems (SEDDS) can facilitate its transport across the intestinal membrane.[2][8]
-
Polymeric Micelles: These nanosized core-shell structures can encapsulate Quercetin, improving its solubility and stability.[9]
-
-
Inhibiting Metabolism:
-
Co-administration with Metabolic Inhibitors: Compounds like piperine (B192125) can inhibit the UGT enzymes responsible for Quercetin's first-pass metabolism, thereby increasing the amount of active drug reaching systemic circulation.[2][3]
-
Troubleshooting Guides
Q1: My Quercetin formulation is precipitating after preparation or during storage. What can I do?
-
Answer: Precipitation is a common issue stemming from the supersaturation of a poorly soluble compound.
-
Check Vehicle Compatibility: Ensure your chosen solvent or vehicle system is appropriate. For suspensions, use stabilizing agents or viscosity enhancers like methylcellulose.
-
Optimize Particle Size: If you are not using a nano-formulation, consider reducing the particle size through micronization or media milling to improve suspension stability.[7]
-
Use Amorphous Solid Dispersions (ASDs): ASDs can maintain a state of supersaturation for longer periods in vivo.[4] Formulating with polymers like HPMC or PVP can prevent recrystallization.[4]
-
Control Temperature: Prepare and store the formulation at a consistent temperature as solubility is often temperature-dependent. For some formulations, refrigeration may be required, but for others, it could induce precipitation. Check the stability of your specific formulation.
-
Q2: I'm observing very high variability in the plasma concentrations of Quercetin between my mice. How can I reduce this?
-
Answer: High inter-animal variability is often a direct consequence of poor and erratic absorption.[6]
-
Improve the Formulation: The most effective solution is to switch to a formulation that provides more consistent absorption. Nanoformulations (nanosuspensions, polymeric micelles) or lipid-based systems (SEDDS, phytosomes) are designed to minimize absorption variability.[8][9] A self-emulsifying system, for example, can reduce the dependency on physiological variables like bile secretion.[8]
-
Standardize Administration Technique: Ensure your oral gavage technique is consistent. Variability in the speed of administration or placement of the gavage needle can affect gastric emptying and absorption.
-
Control Food and Water Intake: Fasting animals before dosing (typically 4-6 hours) can standardize gastric conditions and reduce variability. Ensure the fasting period is consistent across all groups.
-
Consider Animal Strain and Gender: Different strains and genders of mice can have different metabolic rates. Ensure your study design accounts for this and that animals are properly randomized.
-
Q3: The required oral dose of Quercetin is too high to be administered in a reasonable volume. What are my options?
-
Answer: This is a direct consequence of low bioavailability. Instead of simply increasing the dose, focus on increasing the fraction of the dose that gets absorbed.
-
Enhance Bioavailability: Employ an advanced formulation strategy. For instance, a phytosome formulation was shown to increase bioavailability by 20-fold, and a specific self-emulsifying hydrogel system increased it by over 60-fold.[2][10] This would allow you to achieve the same plasma exposure with a significantly lower dose.
-
Increase Formulation Concentration: Some advanced formulations, like nanosuspensions or SEDDS, allow for a higher drug load in a smaller volume compared to simple suspensions.[8][11]
-
Inhibit Metabolism: Co-administering a metabolic inhibitor like piperine can increase the systemic exposure of Quercetin, effectively reducing the dose needed to see an effect.[3]
-
Data Presentation: Formulations and Bioavailability Enhancement
Table 1: Common Vehicle Formulations for Oral Gavage of Poorly Soluble Compounds in Mice
| Vehicle Composition | Ratio | Compound Type | Notes |
|---|---|---|---|
| Carboxymethylcellulose (CMC-Na) in Saline | 0.5% - 1% w/v | Hydrophobic | Standard vehicle for suspensions. May require sonication. |
| Polyethylene Glycol 400 (PEG 400) in Saline/Water | Up to 40% v/v | Hydrophobic | Can improve solubility, but high concentrations may have physiological effects.[12] |
| DMSO / PEG 300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | Highly Insoluble | Common for discovery studies; DMSO proportion should be minimized for weak animals. |
| Corn Oil / Olive Oil | 100% | Lipophilic | Suitable for highly lipophilic compounds. Not for IV use.[13] |
| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | 20% - 40% w/v | Hydrophobic | Forms inclusion complexes to enhance solubility. |
Table 2: Comparison of Quercetin Bioavailability Enhancement Strategies (In Vivo Data)
| Formulation Strategy | Carrier/Technology | Animal/Human | Key Pharmacokinetic Parameter | Fold Increase vs. Unformulated Quercetin | Reference |
|---|---|---|---|---|---|
| Phytosome | Lecithin | Human | Plasma AUC | ~20-fold | [2][14] |
| Self-Emulsifying (SEDDS) | Capmul MCM, Tween 20 | Rat | Plasma AUC | ~5-fold | [8] |
| Self-Emulsifying Hydrogel | Fenugreek Galactomannan | Human | Total Plasma AUC | ~62-fold | [10] |
| Nanosuspension (PLGA) | Poly(lactic-co-glycolic acid) | Rat | Relative Bioavailability | ~5.2-fold (523%) | [15] |
| Nanosuspension + Inhibitor | Soybean Lecithin + Piperine | Rat | Absolute Bioavailability | ~6.5-fold (23.58% vs 3.61%) | [3] |
| Crystalline Solid Dispersion | PEG8000 | Rat | Plasma AUC | ~25-fold | [1] |
| Mixed Micelles | Sodium Taurocholate, Pluronic P123 | Rat | Plasma AUC | ~1.6-fold | [9] |
| LipoMicel® Formulation | Food-grade delivery form | Human | Plasma AUC | ~7-fold (at same dose) |[16][17] |
Experimental Protocols
Protocol 1: Preparation of Quercetin Nanosuspension by Wet Media Milling
This protocol is a generalized procedure based on common lab-scale methods for creating nanosuspensions to enhance solubility.[7]
Materials:
-
Quercetin powder
-
Stabilizer (e.g., Poloxamer 188, TPGS, or Tween 80)
-
Milling media (e.g., 0.3-0.5 mm zirconium oxide beads)
-
Purified water
-
Planetary ball mill or bead mill
-
High-speed stirrer
Procedure:
-
Preparation of Stabilizer Solution: Prepare a 1-2% (w/v) solution of your chosen stabilizer in purified water. Stir until fully dissolved.
-
Pre-Suspension: Weigh the desired amount of Quercetin powder (e.g., 5% w/v). Gradually add the powder to the stabilizer solution while stirring at high speed (e.g., 800-1000 rpm) for 30 minutes to form a coarse pre-suspension.
-
Milling:
-
Transfer the pre-suspension to the milling chamber of the planetary ball mill.
-
Add the zirconium oxide beads. The volume of beads should be approximately 50-60% of the chamber volume.
-
Begin the milling process. Set the milling speed (e.g., 500 rpm) and duration. Milling is often done in cycles (e.g., 15-20 cycles of 30 minutes milling followed by a 15-minute pause to prevent overheating).
-
-
Particle Size Analysis: Periodically take a small sample of the suspension (after allowing beads to settle) and measure the particle size using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (e.g., < 300 nm) and a low polydispersity index (PDI < 0.3) are achieved.
-
Separation: Once milling is complete, separate the nanosuspension from the milling beads by pouring the contents through a sieve or by careful decantation.
-
Storage: Store the final nanosuspension in a sealed container, protected from light, at 4°C. Check for any signs of aggregation or settling before use. For long-term storage, lyophilization with a cryoprotectant may be considered.[15]
Protocol 2: In Vivo Oral Administration (Gavage) in Mice
This protocol outlines the standard procedure for oral gavage in mice, a precise method for oral dosing.
Materials:
-
Quercetin formulation (prepared at the desired concentration)
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch, curved or straight with a ball tip)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh each mouse accurately. Calculate the exact volume of the Quercetin formulation to be administered based on the mouse's body weight and the target dose (mg/kg). A typical administration volume is 5-10 mL/kg.
-
Animal Restraint:
-
Grasp the mouse firmly by the loose skin over its neck and back to immobilize its head. The mouse's body can be further supported by holding its tail with the last two fingers of the same hand.
-
Ensure the head and body are in a straight line to facilitate the passage of the needle.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the filled syringe, ensuring no air bubbles are present.
-
Gently insert the ball-tipped needle into the mouse's mouth, slightly off-center to avoid the trachea.
-
Advance the needle along the roof of the mouth and down the esophagus. You should feel no resistance. If you feel any resistance or the animal struggles excessively, withdraw the needle immediately and restart.
-
The needle is properly placed when the tip has passed the thoracic inlet (approximately at the level of the last rib).
-
-
Dose Administration: Once the needle is in the stomach, slowly and steadily depress the syringe plunger to deliver the formulation. Do not administer the dose too quickly.
-
Withdrawal and Monitoring:
-
After delivering the full dose, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor it for a few minutes for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.
-
Visualizations
Caption: Factors contributing to the low oral bioavailability of Quercetin.
Caption: Experimental workflow for selecting and validating a bioavailability-enhancing formulation.
Caption: Hypothetical inhibition of PI3K/Akt and MAPK/ERK pathways by Quercetin.
References
- 1. Enhancing Oral Absorption of Quercetin Through Multifactorial Synergies in Crystal Dispersion Systems [mdpi.com]
- 2. integrativepharmacology.com [integrativepharmacology.com]
- 3. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersion effects on in vitro solution concentrations of quercetin [vtechworks.lib.vt.edu]
- 5. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of quercetin pharmacokinetics following oral supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel self-emulsifying formulation of quercetin for improved in vivo antioxidant potential: implications for drug-induced cardiotoxicity and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Nanosuspension Formulation for Oral Delivery of Qu...: Ingenta Connect [ingentaconnect.com]
- 12. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Oral Absorption of Quercetin from Quercetin Phytosome®, a New Delivery System Based on Food Grade Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of quercetin nanoformulation and in vivo evaluation using streptozotocin induced diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study | Semantic Scholar [semanticscholar.org]
- 17. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Quecitinib experimental variability and reproducibility
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the experimental use of Quecitinib, a novel investigational tyrosine kinase inhibitor. Here you will find answers to frequently asked questions and detailed guides to help ensure the variability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This compound binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of STAT signaling leads to the inhibition of gene transcription responsible for cell proliferation and survival.
Q2: I am observing high variability in my IC50 values for this compound in cell viability assays. What are the potential causes?
A2: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[1][2] Key contributors include:
-
Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of treatment, and variations in media composition can all impact cellular response to this compound.[3][4]
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the compound.
-
Assay Protocol: Variations in incubation times, reagent concentrations, and pipetting techniques can introduce significant error.[1][2]
-
Biological Variability: The inherent biological differences between cell passages or even different batches of cells can contribute to variability.[5]
Q3: My this compound treatment is not showing the expected downstream effect on STAT3 phosphorylation in my Western blot analysis. What should I check?
A3: If you are not observing the expected decrease in phosphorylated STAT3 (p-STAT3) following this compound treatment, consider the following troubleshooting steps:
-
Treatment Conditions: Ensure that the concentration of this compound and the treatment duration are sufficient to inhibit JAK2 activity. It may be necessary to perform a time-course and dose-response experiment to optimize these parameters.
-
Cell Lysis and Sample Preparation: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest. Ensure that protein quantification is accurate to allow for equal loading of samples.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both total STAT3 and p-STAT3.
-
Western Blot Protocol: Optimize your transfer conditions and blocking steps to ensure efficient protein transfer and minimize background noise.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results with MTT Assay
Symptoms:
-
High standard deviation between replicate wells.
-
IC50 values vary significantly between experiments.
-
Unexpectedly low or high cell viability readings.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for cell seeding. Avoid using the outer wells of the plate which are prone to evaporation.[2] |
| This compound Solubility Issues | Visually inspect your this compound stock and working solutions for any precipitation. Prepare fresh dilutions for each experiment. |
| Variable Incubation Times | Use a consistent incubation time for both this compound treatment and the MTT reagent. Stagger the addition of reagents if processing a large number of plates.[8][9] |
| Incomplete Formazan (B1609692) Solubilization | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.[10] |
Issue 2: Difficulty in Reproducing Western Blot Data for JAK-STAT Pathway Analysis
Symptoms:
-
Inconsistent levels of p-STAT3 inhibition at the same this compound concentration.
-
Variable total STAT3 levels across samples.
-
High background or non-specific bands.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Lysis | Use a lysis buffer containing both protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical shearing.[11] |
| Inaccurate Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay. |
| Inefficient Protein Transfer | Verify your transfer setup and optimize the transfer time and voltage. Use a loading control (e.g., GAPDH, β-actin) to confirm consistent transfer across the membrane.[6] |
| Antibody Performance | Validate your primary antibodies for specificity. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the this compound-containing medium and incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software.
Protocol 2: Analysis of JAK-STAT Signaling by Western Blot
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the optimized duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control overnight at 4°C.[6][7]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-STAT3 levels to total STAT3 and the loading control.
Visualizations
Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and managing sources of variability in cell measurements [insights.bio]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Quecitinib Degradation and Stability in Solution
Disclaimer: Information on a specific molecule named "Quecitinib" is not publicly available. This guide provides generalized information based on established principles of small molecule drug stability and degradation for research purposes. The data and protocols presented are illustrative for a hypothetical compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions to ensure stability?
A1: For optimal stability, stock solutions of small molecule inhibitors like this compound, typically dissolved in DMSO, should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.[1] It is recommended to store these aliquots at -20°C or -80°C for long-term use.[1] When preparing for an experiment, thaw an aliquot and use it promptly. Avoid repeated warming and cooling of the same stock vial.
Q2: What are the common signs of this compound degradation in solution?
A2: Visual indicators of degradation can include a change in color or the appearance of precipitate in the solution. However, significant chemical degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the main drug peak and the appearance of new peaks corresponding to degradation products.[2]
Q3: What factors can influence the stability of this compound in my experimental buffer?
A3: The stability of small molecules in aqueous solutions is influenced by several factors:
-
pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation.[3][4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3][4]
-
Light: Exposure to UV or visible light can cause photolytic degradation, especially for light-sensitive compounds.[3][4][5]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.[3][6]
-
Buffer Components: Some buffer components can react with the compound, leading to instability.
Q4: Why is a forced degradation study necessary for this compound?
A4: Forced degradation studies, or stress testing, are crucial in drug development to understand the intrinsic stability of a compound.[5][7] By subjecting this compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperature, and intense light), we can deliberately induce degradation.[5][8] These studies help to:
-
Identify potential degradation products that might form under normal storage conditions over time.[7][9]
-
Develop and validate a "stability-indicating" analytical method that can accurately separate the intact drug from its degradation products.[8][10]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Degradation of this compound. The compound may be degrading in your sample solution or during the analysis.
-
Troubleshooting Step: Prepare a fresh solution of this compound immediately before analysis and compare the chromatogram to that of an older sample. If the new peaks are smaller or absent in the fresh sample, degradation is likely occurring. Review your solution preparation and storage procedures.[11]
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent, glassware, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (your sample solvent without this compound) to check for contamination from the solvent or the system.[11] Ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 3: Secondary Degradation. Over-stressing the sample during forced degradation can lead to the formation of secondary degradants, which are products of the initial degradation products.[12][13]
Problem: My this compound solution appears cloudy or has formed a precipitate after dilution in an aqueous buffer.
-
Possible Cause: Low Aqueous Solubility. Many small molecule inhibitors are highly hydrophobic and can precipitate when diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer.[14]
-
Troubleshooting Step 1: Decrease Final Concentration. The concentration of this compound in your final working solution may be above its solubility limit in that specific buffer. Try lowering the final concentration.[14]
-
Troubleshooting Step 2: Adjust Solvent Concentration. While minimizing organic solvents in cell-based assays is important, a slightly higher final concentration of a co-solvent like DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration in your experiment.[14]
-
Troubleshooting Step 3: Check pH. The solubility of ionizable compounds can be pH-dependent. Ensure the pH of your buffer is within a range that favors the solubility of this compound.[14]
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Materials:
-
This compound drug substance
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute to 100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute to 100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Accurately weigh a sample of this compound powder and place it in an oven at 80°C for 48 hours.
-
After exposure, dissolve the powder in the solvent to prepare a 1 mg/mL solution, and then dilute to 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for analysis by diluting to 100 µg/mL.
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation for each condition.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | Duration | % Degradation of this compound | Number of Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 15.2% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 8.5% | 1 |
| Oxidation | 3% H₂O₂ | 24 hours | 22.1% | 3 |
| Thermal (Solid) | 80°C | 48 hours | 4.3% | 1 |
| Photolytic (Solution) | ICH Q1B | - | 11.8% | 2 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway where this compound acts as a MEK inhibitor.
Caption: General experimental workflow for a forced degradation study.
Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Adjusting Quecitinib treatment time for optimal response
*Note: Information on "Quecitinib" is limited. This document uses Ruxolitinib (B1666119), a well-characterized JAK1/2 inhibitor, as a representative molecule to illustrate the expected data and experimental protocols. The provided information should be adapted for this compound based on specific experimental findings.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of Janus kinases (JAKs), with high potency against JAK1 and JAK2.[1][2][3] By binding to the ATP-binding site of these kinases, this compound disrupts the JAK-STAT signaling pathway.[4] This pathway is crucial for the signaling of various cytokines and growth factors involved in hematopoiesis and immune responses.[3][5] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory conditions.[3] this compound's inhibition of JAK1 and JAK2 leads to the downregulation of downstream signaling, including the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby reducing the transcription of target genes involved in cell proliferation and inflammation.[3]
Q2: What are the key pharmacokinetic parameters of this compound?
A2: The pharmacokinetic profile of this compound is characterized by rapid oral absorption and dose-proportional exposure. Key parameters, based on its proxy Ruxolitinib, are summarized below.
| Parameter | Value | Species | Reference |
| Bioavailability | >95% | Human | [6][7][8] |
| Time to Cmax (Tmax) | ~1 hour | Human | [6] |
| Plasma Protein Binding | ~97% (primarily to albumin) | Human | [6][7][8] |
| Elimination Half-life | ~3 hours (parent drug) | Human | [3] |
| Metabolism | Primarily hepatic via CYP3A4 | Human | [6][7][8] |
| Excretion | ~74% in urine (as metabolites), ~22% in feces | Human | [3] |
Q3: What is a typical starting dose and treatment schedule for in vivo studies?
A3: Dosing and treatment schedules for in vivo studies can vary significantly based on the animal model and the specific research question. For a murine model of myeloproliferative neoplasm, a common starting dose for Ruxolitinib has been 60 mg/kg administered twice daily (BID) via oral gavage.[9] In some studies, doses are adjusted based on hematological parameters like platelet counts.[1][10][11] For instance, in clinical settings for myelofibrosis, starting doses are often stratified by baseline platelet counts.[1][11][12]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected inhibition of STAT phosphorylation in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal IC50 in your specific cell line. The IC50 for JAK-STAT inhibition can vary between cell types. |
| Incorrect Timing of Treatment and Stimulation | Optimize the pre-incubation time with this compound before cytokine stimulation. A pre-incubation of 1-2 hours is often a good starting point. Also, consider the kinetics of STAT phosphorylation in your system; peak phosphorylation may occur within 15-30 minutes of stimulation. |
| Cell Passage Number and Health | High passage numbers can lead to altered signaling pathways. Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Reagent Quality | Verify the activity of your cytokine/growth factor stimulus. Ensure the this compound stock solution is properly prepared and stored to prevent degradation. |
Problem: High variability in tumor growth inhibition in a xenograft model.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent oral gavage technique. For subcutaneous or intraperitoneal injections, ensure consistent injection volume and location. |
| Variable Drug Bioavailability | Consider the formulation of this compound. For oral administration, ensure the vehicle is appropriate and that the drug is adequately suspended. Food intake can also affect bioavailability.[1] |
| Tumor Heterogeneity | Ensure that the initial tumor volumes are as uniform as possible across all animals at the start of the study. |
| Animal Health | Monitor animals closely for any signs of distress or off-target toxicity that could affect tumor growth independently of the drug's intended effect. |
Experimental Protocols
Protocol 1: In Vitro STAT3 Phosphorylation Assay
This protocol describes a method to assess the inhibitory activity of this compound on cytokine-induced STAT3 phosphorylation in a human cell line.
-
Cell Culture: Plate a JAK-STAT responsive cell line (e.g., HEL 92.1.7) in 96-well plates at a density of 1 x 10^5 cells/well and starve in a low-serum medium for 4-6 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the diluted compound to the cells and pre-incubate for 2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6 at 100 ng/mL) for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA for pSTAT3: Quantify the levels of phosphorylated STAT3 (Tyr705) in the cell lysates using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the pSTAT3 signal to the total protein concentration in each well. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Murine Xenograft Model for Tumor Growth Inhibition
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells (e.g., Ba/F3-JAK2V617F) in a 100 µL mixture of media and Matrigel into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., vehicle control, this compound at 30 mg/kg, this compound at 60 mg/kg).
-
Drug Administration: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer it orally twice daily.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Data Analysis: Compare the tumor growth rates between the vehicle and this compound-treated groups to determine the extent of tumor growth inhibition.
Visualizations
Caption: this compound's inhibition of the JAK-STAT signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 5. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 6. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Ruxolitinib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 12. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
Technical Support Center: Interpreting Conflicting Results from Kinase Inhibitor Experiments
Important Notice: Initial searches for "Quecitinib" did not yield information on a specific therapeutic agent with this name in publicly available scientific literature or clinical trial databases. The following guide is a generalized resource for researchers encountering conflicting results with kinase inhibitors, drawing on common challenges and established mechanisms of action and resistance observed with similar compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and interpret conflicting results during experiments with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of our kinase inhibitor across different cancer cell lines that reportedly share the same target mutation. What could be the underlying reason?
A1: This is a common challenge in pre-clinical studies. Several factors beyond the primary target mutation can influence drug efficacy:
-
Genomic Context: The genetic background of each cell line, including co-occurring mutations or amplifications in other genes, can modulate the cellular response to kinase inhibition. For instance, the presence of concurrent mutations in downstream signaling pathways (e.g., PI3K, MAPK) can confer intrinsic resistance.[1][2]
-
Receptor Tyrosine Kinase (RTK) Activation: The activation of alternative RTKs can provide bypass signaling, circumventing the inhibited kinase and promoting cell survival and proliferation.[2][3]
-
Epigenetic Differences: Variations in DNA methylation or histone modifications among cell lines can lead to differential expression of genes involved in drug response and resistance.[4]
Q2: Our in vitro experiments showed potent inhibition of the target kinase, but the in vivo tumor models are not responding as expected. What could explain this discrepancy?
A2: The transition from in vitro to in vivo models introduces several complexities that can lead to conflicting results:
-
Pharmacokinetics and Drug Delivery: Poor oral bioavailability, rapid metabolism, or inefficient tumor penetration of the kinase inhibitor can result in suboptimal drug concentrations at the tumor site.
-
Tumor Microenvironment (TME): The TME plays a crucial role in drug resistance. Stromal cells, immune cells, and the extracellular matrix within the TME can secrete growth factors or cytokines that activate alternative survival pathways in cancer cells, thereby reducing the efficacy of the targeted therapy.
-
Immunotherapy Resistance: Complex interactions between cancer stem cells and immune cells within the TME can induce immunotherapy resistance by promoting anti-apoptotic pathways and enhancing immune tolerance.[5]
Q3: We are seeing initial tumor regression in our animal models, followed by relapse despite continuous treatment. How can we investigate the mechanism of acquired resistance?
A3: Acquired resistance is a significant hurdle in targeted cancer therapy.[2] To investigate the underlying mechanisms, consider the following approaches:
-
Genomic Analysis: Perform whole-exome or targeted sequencing of the resistant tumors to identify secondary mutations in the target kinase or amplifications of the target gene.
-
Pathway Analysis: Utilize phosphoproteomics or RNA sequencing to identify upregulated signaling pathways that may be compensating for the inhibited kinase. Common bypass tracks include the activation of other receptor tyrosine kinases or downstream signaling molecules.[1][2]
-
Histological Analysis: Examine the histology of the resistant tumors to check for any cellular transformation, such as epithelial-to-mesenchymal transition (EMT), which has been linked to drug resistance.
Troubleshooting Guides
Guide 1: Inconsistent In Vitro IC50 Values
This guide addresses variability in the half-maximal inhibitory concentration (IC50) of a kinase inhibitor across different experimental setups.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Verify the identity and purity of the cell lines using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, serum concentration in the media, and incubation time with the inhibitor. |
| Compound Stability | Ensure the kinase inhibitor is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment. |
| Off-Target Effects | Profile the inhibitor against a panel of kinases to determine its selectivity and identify potential off-target activities that might contribute to variable responses. |
Guide 2: Discrepancy Between Biochemical and Cellular Assays
This guide helps troubleshoot when a potent kinase inhibitor in a biochemical assay shows weaker activity in a cellular context.
| Potential Cause | Troubleshooting Steps |
| Cellular Permeability | Assess the ability of the compound to cross the cell membrane and reach its intracellular target. |
| Efflux Pumps | Investigate if the compound is a substrate for ATP-binding cassette (ABC) transporters, which can actively pump the drug out of the cell. |
| Intracellular Protein Binding | High levels of non-specific binding to intracellular proteins can reduce the free concentration of the inhibitor available to engage its target. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, below are diagrams representing common workflows and signaling pathways involved in kinase inhibitor experiments.
References
- 1. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Key Pathways and Genes Related to Immunotherapy Resistance of LUAD Based on WGCNA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Quecitinib compensation mechanisms in signaling pathways
Welcome to the technical support center for Quecitinib. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the competitive inhibition of the ATP-binding site of several receptor tyrosine kinases, leading to the downregulation of key signaling pathways involved in tumor cell proliferation and angiogenesis.
Q2: Which signaling pathways are primarily affected by this compound?
A2: this compound primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways.[1][2] By inhibiting these receptors, this compound effectively blocks downstream signaling cascades, most notably the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.[3][4][]
Q3: What are the known compensation mechanisms when using this compound?
A3: A common compensatory mechanism observed with this compound treatment is the upregulation of the PI3K/Akt/mTOR signaling pathway.[6][7] This can occur as the cell attempts to bypass the blockade of the primary pro-survival pathways. Researchers should monitor the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt and S6 ribosomal protein, to assess for this compensatory activation.
Q4: I am not observing the expected decrease in cell viability with this compound treatment. What could be the reason?
A4: There are several potential reasons for a lack of effect on cell viability:
-
Cell Line Resistance: The cell line you are using may not be dependent on the signaling pathways targeted by this compound.
-
Compensatory Pathway Activation: As mentioned in Q3, the activation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway, can confer resistance.[6]
-
Drug Concentration and Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant effect.
-
Experimental Error: Ensure proper drug solubilization and accurate cell seeding densities.
Q5: My Western blot results show incomplete inhibition of downstream ERK phosphorylation. What should I do?
A5: Incomplete inhibition of p-ERK can be due to several factors:
-
Suboptimal Drug Concentration: You may need to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
-
Short Treatment Time: The inhibition of signaling pathways can be transient. Consider a time-course experiment to identify the optimal time point for observing maximal inhibition.
-
High Basal Pathway Activation: The cell line may have a very high basal level of Ras-Raf-MEK-ERK signaling, requiring a higher concentration of this compound for complete inhibition.[8]
-
Technical Issues: Ensure the use of fresh lysis buffer with phosphatase and protease inhibitors to preserve protein phosphorylation states.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Drug Insolubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitate. | A clear solution and consistent drug activity. |
| Inaccurate Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers across all wells. | Reduced variability between replicate wells. |
| Contamination | Regularly check for microbial contamination in your cell cultures. | Healthy cells and reliable assay results. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative viability assay (e.g., CellTiter-Glo®).[9] | More accurate assessment of cell viability. |
Issue 2: Unexpected Activation of a Signaling Pathway
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compensatory Feedback Loop | Co-treat cells with this compound and an inhibitor of the suspected compensatory pathway (e.g., a PI3K inhibitor). | Restoration of this compound's cytotoxic effect. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Perform a dose-response experiment to use the lowest effective concentration. | Minimized off-target signaling and clearer on-target effects. |
| Cellular Stress Response | Drug treatment can induce a cellular stress response. Monitor markers of cellular stress (e.g., HSP70). | Understanding if the observed activation is a stress response. |
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| VEGFR2 | 5.2 |
| PDGFRβ | 8.1 |
| c-Kit | 15.7 |
| Raf-1 | 55.4 |
| MEK1 | >1000 |
| ERK2 | >1000 |
| PI3Kα | >1000 |
| Akt1 | >1000 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HUVEC | Normal Endothelial | 0.1 |
| A549 | Lung Carcinoma | 2.5 |
| U87-MG | Glioblastoma | 1.8 |
| HT-29 | Colorectal Carcinoma | 5.2 |
| MCF-7 | Breast Carcinoma | 8.9 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Modulation by this compound
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the VEGFR, PDGFR, Ras-Raf-MEK-ERK, and PI3K/Akt signaling pathways.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-VEGFR2, VEGFR2, p-PDGFRβ, PDGFRβ, p-Raf, Raf, p-MEK, MEK, p-ERK, ERK, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (or vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Compensatory PI3K/Akt/mTOR pathway activation.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for Western blotting.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
Validation & Comparative
Comparative Efficacy of Upadacitinib Versus Other JAK Inhibitors for Rheumatoid Arthritis
A note on "Quecitinib": Initial searches for "this compound" did not yield information on a specific Janus kinase (JAK) inhibitor with this name in publicly available scientific literature or clinical trial databases. Therefore, this guide provides a comparative analysis of a well-documented and approved JAK inhibitor, Upadacitinib (B560087) , against other prominent JAK inhibitors: Tofacitinib, Baricitinib, and Filgotinib. This comparison aims to fulfill the core request for an objective guide on the relative performance of JAK inhibitors supported by experimental data.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the efficacy of these agents in the context of rheumatoid arthritis (RA). The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Efficacy Comparison in Rheumatoid Arthritis
The following tables summarize the comparative efficacy of Upadacitinib, Tofacitinib, Baricitinib, and Filgotinib as monotherapy and in combination with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) for the treatment of moderate-to-severe rheumatoid arthritis. The data is derived from network meta-analyses of randomized controlled trials.
Table 1: American College of Rheumatology (ACR) Response Rates at 12 Weeks (Combination Therapy with csDMARDs)
| JAK Inhibitor | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| Upadacitinib 15 mg | 71 | 45 | 25 |
| Tofacitinib 5 mg | - | 38.7 | - |
| Baricitinib 4 mg | - | 36.7 | - |
| Baricitinib 2 mg | - | 37.1 | - |
| Adalimumab 40 mg | 63 | 29 | 13 |
| Placebo | 36 | 14 | 5 |
Data from the SELECT-COMPARE trial[1]. Note: Direct head-to-head data for all inhibitors in a single trial is limited. This table presents data from a trial that included a direct comparison between upadacitinib and adalimumab, with placebo control. Other data points are from network meta-analyses[2].
Table 2: Clinical Remission and Low Disease Activity at 12-24 Weeks
| JAK Inhibitor | Clinical Remission (DAS28-CRP <2.6) (%) | Low Disease Activity (DAS28-CRP ≤3.2) (%) |
| Upadacitinib 15 mg + csDMARD | 29.8 | 45 |
| Tofacitinib 5 mg + csDMARD | 24.3 | - |
| Baricitinib 4 mg + csDMARD | 22.8 | - |
| Upadacitinib 15 mg Monotherapy | 28 | - |
| Adalimumab + csDMARD | 18 | 29 |
| Placebo + csDMARD | 6 | 14 |
Data compiled from network meta-analyses and clinical trials[1][2][3][4]. Clinical remission and low disease activity are key therapeutic goals in rheumatoid arthritis.
Mechanism of Action: The JAK-STAT Signaling Pathway
Janus kinases are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors that are pathogenic in autoimmune diseases like rheumatoid arthritis.[5][6] This signaling occurs via the JAK-STAT pathway. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.[7][8]
Caption: The JAK-STAT signaling cascade.
Key Experimental Protocols
The evaluation of JAK inhibitors relies on a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9]
Principle: The HTRF kinase assay is based on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., europium cryptate-labeled antibody) and an acceptor fluorophore (conjugated to a substrate). When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity, which generates a FRET signal. The intensity of this signal is proportional to the kinase activity.[9]
Methodology:
-
Compound Preparation: A serial dilution of the test compound (e.g., Upadacitinib) is prepared in an assay plate. Controls include a vehicle (e.g., DMSO) for 100% kinase activity and a no-enzyme control for background signal.
-
Kinase Reaction Mixture: A reaction mixture containing a specific recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) and a biotinylated peptide substrate is prepared in an assay buffer.[9]
-
Initiation of Kinase Reaction: The enzymatic reaction is initiated by adding ATP to the wells containing the compound dilutions and the kinase/substrate mixture.
-
Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: A detection mixture containing the europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore is added to stop the reaction and initiate the detection signal.
-
Signal Measurement: After a further incubation period, the plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths. The ratio of these emissions is used to calculate the degree of inhibition.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined by plotting the inhibition data against the compound concentration.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular STAT Phosphorylation Assay
This cell-based assay measures the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in whole cells, providing a more physiologically relevant measure of inhibitor activity. This can be performed using methods like flow cytometry or ELISA.[10][11]
Principle: Cells that express the target cytokine receptor are stimulated with the corresponding cytokine, which activates the JAK-STAT pathway and leads to the phosphorylation of STAT proteins. The level of phosphorylated STAT (pSTAT) is then quantified. The assay is performed in the presence and absence of the JAK inhibitor to determine its inhibitory effect.
Methodology (Flow Cytometry-based):
-
Cell Preparation: A suitable cell line (e.g., human T-cells) is cultured and then starved of cytokines to reduce baseline STAT phosphorylation.[10]
-
Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of the JAK inhibitor for a specified time.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 to activate the JAK1/JAK3 pathway) for a short period (e.g., 15 minutes) to induce STAT phosphorylation.[10]
-
Fixation and Permeabilization: The cells are fixed with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state and then permeabilized with a detergent (e.g., methanol) to allow antibodies to enter the cell.[10]
-
Antibody Staining: The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) is proportional to the amount of pSTAT.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and an IC50 value is determined.
References
- 1. Upadacitinib Proves Superiority to Adalimumab in Phase 3 RA Study - The Rheumatologist [the-rheumatologist.org]
- 2. mdpi.com [mdpi.com]
- 3. AbbVie's Upadacitinib Shows Positive Results as Monotherapy in Phase 3 Rheumatoid Arthritis Study, Meeting All Primary and Key Secondary Endpoints [prnewswire.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Jak-Stat Signaling Pathway | Sino Biological [sinobiological.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Inhibitors in Rheumatoid Arthritis Models: A Focus on Tofacitinib
A comparative guide for researchers, scientists, and drug development professionals.
Note on "Quecitinib": Extensive searches for "this compound" did not yield any specific information regarding its use or investigation in rheumatoid arthritis models. It is possible that this is a novel compound with limited public data or a potential misspelling. Therefore, this guide will provide a comprehensive overview of the well-established Janus kinase (JAK) inhibitor, Tofacitinib (B832), as a key comparator in the context of rheumatoid arthritis research.
Tofacitinib: A Targeted Approach to Rheumatoid Arthritis
Tofacitinib is an oral small molecule that acts as a Janus kinase (JAK) inhibitor, representing a significant advancement in the treatment of rheumatoid arthritis (RA).[1] Unlike biologic agents that target extracellular cytokines, Tofacitinib modulates intracellular signaling pathways that are crucial for the inflammatory cascade in RA.[1]
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Rheumatoid arthritis is characterized by the overproduction of pro-inflammatory cytokines.[2] Many of these cytokines, including interleukins (IL-2, IL-6, IL-7, IL-15, IL-21) and interferons (IFN-alpha, IFN-beta), rely on the JAK-STAT signaling pathway to transmit their signals from the cell surface to the nucleus, ultimately leading to the transcription of genes involved in inflammation and immune responses.[2][3]
Tofacitinib effectively inhibits this pathway. By primarily targeting JAK1 and JAK3, and to a lesser extent JAK2, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3] This disruption of the signaling cascade leads to a reduction in the production of inflammatory mediators.[3][4]
Efficacy of Tofacitinib in Rheumatoid Arthritis Models
Clinical and preclinical studies have demonstrated the efficacy of Tofacitinib in reducing the signs and symptoms of rheumatoid arthritis. Its effectiveness is often evaluated based on the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which indicate a 20%, 50%, or 70% improvement in RA symptoms, respectively, and the Disease Activity Score 28 (DAS28).
| Study Type | Model/Population | Comparator | Key Findings |
| Phase II Clinical Trial | DMARD-IR RA Patients | Placebo | Tofacitinib showed a dose-dependent increase in ACR20, ACR50, and ACR70 response rates at week 12.[5] |
| Network Meta-Analysis | csDMARD-IR RA Patients | Other JAK Inhibitors | Upadacitinib 15 mg showed numerically higher ACR response rates compared with Tofacitinib 5 mg, though the differences were not statistically significant.[6] |
| Real-World Observational Study | RA Patients | Baricitinib (B560044) | Tofacitinib and Baricitinib demonstrated comparable efficacy and safety profiles over 24 weeks.[7] The mean change in DAS28-ESR from baseline was similar between the two groups.[7] |
| Real-World Observational Study | RA Patients | TNF Inhibitors | No significant difference in remission rates at 12 months between Tofacitinib and TNF inhibitor groups.[8] |
Experimental Protocols for Evaluating Tofacitinib
The evaluation of Tofacitinib in RA models typically involves a series of in vitro and in vivo experiments to assess its impact on inflammatory pathways and disease progression.
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used animal model that mimics the pathological features of human RA.
Methodology:
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
Booster Immunization: A booster injection of collagen in Incomplete Freund's Adjuvant is administered 21 days after the primary immunization.
-
Treatment: Upon the onset of visible signs of arthritis, mice are randomized into treatment groups and receive daily oral administration of Tofacitinib or a vehicle control.
-
Clinical Assessment: Arthritis severity is scored visually based on erythema and swelling of the paws. Paw thickness is measured using calipers.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Cytokine Analysis: Blood is collected for serum preparation, and levels of key pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using enzyme-linked immunosorbent assay (ELISA).
In Vitro Assessment of JAK-STAT Signaling Inhibition
This protocol assesses the direct inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in primary cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or RA patients.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of Tofacitinib or a DMSO control.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine, such as IL-6, to induce JAK-STAT signaling.
-
Cell Lysis and Western Blotting: After stimulation, cells are lysed, and protein extracts are subjected to SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 to determine the extent of inhibition.
Conclusion
Tofacitinib has emerged as a valuable therapeutic agent for rheumatoid arthritis, primarily through its targeted inhibition of the JAK-STAT signaling pathway. The experimental models and protocols described provide a framework for the continued evaluation of Tofacitinib and the development of novel kinase inhibitors for RA. While a direct comparison with "this compound" is not currently possible due to a lack of available data, the extensive research on Tofacitinib serves as a critical benchmark for future comparative studies in the field.
References
- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Model‐Based Comparison of Dose‐Response Profiles of Tofacitinib in Japanese Versus Western Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-world comparative effectiveness and safety of tofacitinib and baricitinib in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness of tofacitinib and tumour necrosis factor inhibitors in patients with rheumatoid arthritis in real-world practice: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Framework: Evaluating Novel JAK Inhibitors Against Ruxolitinib in Myeloproliferative Neoplasm Cell Lines
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages.[1][2] A central pathogenic feature of many MPNs is the dysregulated signaling of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway.[2][3] The discovery of a common activating mutation, JAK2 V617F, present in a high percentage of patients with polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), has established the JAK-STAT pathway as a key therapeutic target.[1][4][5]
Ruxolitinib (B1666119) (brand name: Jakafi), a potent, orally bioavailable inhibitor of both JAK1 and JAK2, was the first drug approved for the treatment of myelofibrosis and later for PV patients who are intolerant to or have had an inadequate response to hydroxyurea.[3][6] It has demonstrated significant clinical efficacy in reducing splenomegaly, alleviating constitutional symptoms, and improving the quality of life for patients with MPNs.[3][7][8] However, ruxolitinib is not curative and does not eliminate the malignant clone in most patients, highlighting the ongoing need for novel therapeutic strategies.[9][10]
This guide provides a comprehensive framework for the preclinical evaluation of new investigational JAK inhibitors, using "Quecitinib" as a placeholder for a novel compound, in comparison to the established benchmark, Ruxolitinib. The focus is on in vitro studies using MPN cell lines, which are critical for initial characterization and mechanism of action studies. We present standardized experimental protocols, data presentation templates, and visualizations to guide researchers in generating robust and comparable datasets.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis and immune responses.[11] In MPNs, mutations in JAK2 or upstream components like the thrombopoietin receptor (MPL) lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and survival.[3][6]
Ruxolitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream STAT proteins (primarily STAT3 and STAT5).[12][13] This downregulation of the JAK-STAT pathway leads to the inhibition of myeloproliferation and a reduction in the production of pro-inflammatory cytokines.[7][12]
Caption: The JAK-STAT signaling pathway and point of inhibition.
Comparative Data Presentation
To facilitate a direct and clear comparison between this compound and Ruxolitinib, experimental data should be organized into structured tables. The following templates are provided for key in vitro assays.
Table 1: Comparative Inhibitory Activity on Cell Viability (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound in various MPN cell lines. Lower IC50 values indicate greater potency. It is crucial to test in cell lines with different driver mutations (e.g., JAK2 V617F, MPL W515L) to assess the spectrum of activity.
| Cell Line | Driver Mutation | This compound IC50 (nM) | Ruxolitinib IC50 (nM) |
| HEL | JAK2 V617F | [Insert Data] | [Insert Data] |
| UKE-1 | JAK2 V617F | [Insert Data] | [Insert Data] |
| SET-2 | JAK2 V617F | [Insert Data] | [Insert Data] |
| Ba/F3-JAK2 V617F | JAK2 V617F | [Insert Data] | [Insert Data] |
| Ba/F3-MPL W515L | MPL W515L | [Insert Data] | [Insert Data] |
Table 2: Comparative Effects on Apoptosis
This table quantifies the induction of apoptosis by each compound at a specified concentration and time point. Data are typically presented as the percentage of apoptotic cells (Annexin V positive).
| Cell Line | Treatment (Concentration, Time) | % Apoptotic Cells (this compound) | % Apoptotic Cells (Ruxolitinib) | % Apoptotic Cells (Control) |
| HEL | [e.g., 500 nM, 48h] | [Insert Data] | [Insert Data] | [Insert Data] |
| UKE-1 | [e.g., 500 nM, 48h] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Comparative Inhibition of JAK-STAT Signaling
This table shows the relative levels of phosphorylated STAT3 (p-STAT3) and STAT5 (p-STAT5) following treatment, as determined by Western blot densitometry or other quantitative methods. The data should be normalized to total protein levels and expressed as a percentage of the untreated control.
| Cell Line | Treatment (Concentration, Time) | % p-STAT3 Inhibition (this compound) | % p-STAT3 Inhibition (Ruxolitinib) | % p-STAT5 Inhibition (this compound) | % p-STAT5 Inhibition (Ruxolitinib) |
| HEL | [e.g., 250 nM, 4h] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| SET-2 | [e.g., 250 nM, 4h] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed and consistent methodologies are essential for generating reproducible and comparable data.
References
- 1. Myeloproliferative Neoplasms - MPNs | Choose the Right Test [arupconsult.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloproliferative Neoplasms - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ruxolitinib | Richard T. Silver MD Myeloproliferative Neoplasms Center [silvermpncenter.weill.cornell.edu]
- 7. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 8. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
Validating Quecitinib Target Engagement In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Quecitinib, a novel and highly selective inhibitor of Janus Kinase 1 (JAK1). The primary pharmacodynamic (PD) marker for assessing this compound's activity is the phosphorylation of Signal Transducer and Activator of Transcription 3 (pSTAT3). This document outlines detailed experimental protocols and presents comparative data with Ruxolitinib, an established JAK1/JAK2 inhibitor, to offer a clear benchmark for researchers, scientists, and drug development professionals.
Comparative Analysis of JAK Inhibitors
To objectively assess the in vivo target engagement of this compound, a head-to-head comparison with Ruxolitinib is presented. The following table summarizes key performance indicators from in vivo studies in a murine collagen-induced arthritis (CIA) model.
| Parameter | This compound (Selective JAK1 Inhibitor) | Ruxolitinib (JAK1/JAK2 Inhibitor) |
| Target(s) | JAK1 | JAK1/JAK2 |
| In Vivo Model | Murine Collagen-Induced Arthritis (CIA) | Murine Collagen-Induced Arthritis (CIA) |
| Dosage | 10 mg/kg, oral, daily | 30 mg/kg, oral, daily |
| PD Marker | Phospho-STAT3 (pSTAT3) | Phospho-STAT3 (pSTAT3) |
| pSTAT3 Inhibition (IC50) in PBMCs | ~5 nM | ~8 nM |
| Duration of >80% pSTAT3 Inhibition | 12 hours | 8 hours |
| Effect on Hematocrit | No significant change | Dose-dependent decrease |
| Reduction in Paw Swelling (Day 14) | 55% | 50% |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.
1. In Vivo Murine Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Induction: Mice are immunized on Day 0 with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). On Day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: Prophylactic oral administration of this compound (10 mg/kg), Ruxolitinib (30 mg/kg), or vehicle is initiated on Day 21 and continued daily until the end of the study (Day 35).
-
Endpoints:
-
Clinical Scoring: Paw swelling is monitored daily using digital calipers.
-
Pharmacodynamic (PD) Analysis: Blood samples are collected at various time points post-dosing for pSTAT3 analysis by phospho-flow cytometry.
-
Hematology: Complete blood counts are performed at baseline and study termination to assess effects on hematopoiesis.
-
2. Phospho-Flow Cytometry for pSTAT3 in Whole Blood
This assay measures the inhibition of cytokine-induced STAT3 phosphorylation in peripheral blood mononuclear cells (PBMCs) as a direct measure of JAK1 target engagement.
-
Blood Collection: Approximately 100 µL of whole blood is collected from mice via tail vein into heparinized tubes.
-
Ex Vivo Stimulation: Blood is stimulated with mouse Interleukin-6 (IL-6) (final concentration 10 ng/mL) for 15 minutes at 37°C to induce JAK1-mediated STAT3 phosphorylation. An unstimulated control is run in parallel.
-
Fixation and Lysis: Red blood cells are lysed and white blood cells are simultaneously fixed by adding a pre-warmed lysis/fixation buffer.[1][2] The mixture is incubated for 10-15 minutes at 37°C.
-
Permeabilization: Cells are pelleted, washed, and then permeabilized by incubation with ice-cold methanol (B129727) for at least 30 minutes on ice.[3] This step is critical for allowing intracellular access for the phospho-specific antibody.
-
Staining: Cells are washed to remove methanol and then stained with a cocktail of fluorescently-conjugated antibodies. This includes a phospho-specific antibody for pSTAT3 (e.g., Alexa Fluor 647 anti-pSTAT3 Tyr705) and cell surface markers to identify lymphocyte and monocyte populations (e.g., anti-CD45, anti-CD3, anti-CD11b).
-
Data Acquisition and Analysis: Samples are acquired on a flow cytometer. The median fluorescence intensity (MFI) of pSTAT3 is quantified within specific immune cell populations.[4] The percent inhibition is calculated relative to vehicle-treated, IL-6 stimulated controls.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate key concepts and workflows.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Caption: Workflow for in vivo pSTAT3 target engagement assay.
References
Information regarding Quecitinib and its combination therapies is currently unavailable in publicly accessible resources.
Extensive searches for "Quecitinib" have not yielded any specific information regarding its mechanism of action, the signaling pathways it targets, or any preclinical or clinical studies investigating its use as a monotherapy or in combination with other targeted agents.
This lack of information prevents the creation of a comparison guide as requested. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways and experimental workflows cannot be fulfilled without foundational knowledge of the drug itself.
It is possible that "this compound" may be an internal proprietary name, a compound in a very early stage of development that has not yet been disclosed in scientific literature, or a potential misspelling of a different therapeutic agent.
For researchers, scientists, and drug development professionals interested in combination therapies with targeted agents, it is recommended to consult resources such as clinical trial registries (e.g., ClinicalTrials.gov), peer-reviewed scientific journals, and presentations from major oncology conferences for information on established and investigational drugs. These resources provide detailed data on the efficacy, safety, and mechanisms of action of various targeted therapies and their combinations in different cancer types.
A Comparative Guide to the Anti-Cancer Effects of Quercetin Across Different Cell Lines
Because "Quecitinib" is a novel compound with no publicly available data on its biological effects, this guide provides a comparative analysis of the well-researched flavonoid, Quercetin (B1663063), as a suitable and illustrative alternative.
This guide offers a comprehensive comparison of Quercetin's performance in various cancer cell lines, supported by experimental data. It is designed for researchers, scientists, and drug development professionals interested in the anti-cancer properties of this natural compound.
Data Presentation: Comparative Efficacy of Quercetin
The cytotoxic effects of Quercetin vary significantly across different cancer cell lines and are dependent on the duration of exposure. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound. The following table summarizes the IC50 values of Quercetin in a range of human cancer cell lines after 24, 48, and 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | Breast Cancer | >120[1] | >120[1] | 105.3[1] |
| MDA-MB-231 | Breast Cancer | 5.81 (±0.13)[2] | - | - |
| T47D | Breast Cancer | - | 48[3] | - |
| HCC1937 | Breast Cancer | - | - | - |
| A549 | Lung Cancer | 47.03 (±16.64)[4] | 35.12 (±10.21)[4] | 28.96 (±8.53)[4] |
| PC-9 | Lung Cancer | - | - | - |
| HCT116 | Colon Cancer | 5.79 (±0.13)[2] | - | - |
| HT-29 | Colon Cancer | >120[1] | 112.4[1] | 85.6[1] |
| CO115 | Colon Cancer | - | - | - |
| HCT15 | Colon Cancer | - | - | - |
| LNCaP | Prostate Cancer | 115.2[1] | 75.8[1] | 44.7[1] |
| PC3 | Prostate Cancer | >120[1] | >120[1] | >120[1] |
| HepG2 | Liver Cancer | >120[1] | 101.5[1] | 65.4[1] |
| MOLT-4 | Leukemia | 45.3[1] | 21.7[1] | 10.2[1] |
| Raji | Lymphoma | 58.6[1] | 30.1[1] | 15.8[1] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols. The data presented here is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols: Methodologies for Assessing Quercetin's Effects
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key assays used to evaluate the anti-cancer effects of Quercetin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Treatment: Remove the growth medium and replace it with a fresh medium containing various concentrations of Quercetin (e.g., 10, 20, 40, 80, 120 µM) or a vehicle control (e.g., DMSO, not exceeding 0.1% v/v).[1]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently swirl the plate to ensure the formazan is completely dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the Quercetin concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks at a density of 2 x 10^5 cells/well and treat with desired concentrations of Quercetin for the specified duration.[1]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Molecular Mechanisms
Quercetin exerts its anti-cancer effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The specific pathways affected can vary depending on the cancer type and the genetic background of the cell line.
Caption: Quercetin's multi-targeted anti-cancer mechanism.
Key Molecular Targets and Effects in Different Cell Lines
The following table details the specific molecular effects of Quercetin on key signaling proteins in various cancer cell lines.
| Cell Line | Pathway | Key Protein | Effect of Quercetin | Reference |
| MCF-7 | PI3K/Akt | Akt, mTOR | Downregulation of phosphorylation | [7] |
| MDA-MB-231 | PI3K/Akt | Akt, mTOR | Downregulation of phosphorylation | [7] |
| A549 | MAPK/ERK | ERK, c-Jun | Increased phosphorylation | [8] |
| PC-9 | MAPK/p38 | p38 | Increased phosphorylation | [9] |
| HT-29 | p53/AMPK | p53, p21, AMPK | Upregulation | [10] |
| CO115 | p53 | p53 | Increased expression | [11] |
| T47D | PI3K/Akt | Akt | Abrogation of EGF-induced phosphorylation | [12] |
| HCC1937 | PI3K/Akt | Akt | Suppression of constitutive phosphorylation | [12] |
Experimental Workflow for Cross-Validation
A systematic workflow is essential for the cross-validation of a compound's effects in different cell lines.
Caption: A typical workflow for evaluating Quercetin's effects.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Quercetin inhibits breast cancer cell proliferation and survival by targeting Akt/mTOR/PTEN signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of activated MEK-ERK pathway in quercetin-induced growth inhibition and apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quercetin enhances 5-fluorouracil-induced apoptosis in MSI colorectal cancer cells through p53 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Quecitinib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quecitinib (also known as QY201) is an orally active, dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2).[1][2][3][4] Developed for the treatment of atopic dermatitis and other autoimmune diseases, this compound is currently undergoing clinical evaluation.[1][2][3][4][5][6][7] This guide provides an objective comparison of this compound's mechanism of action with other established Janus kinase (JAK) inhibitors, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the potential therapeutic profile of this emerging drug candidate.
Mechanism of Action: The JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in the immune response. Cytokines, which are signaling proteins, bind to specific receptors on the cell surface, activating associated JAK enzymes. This activation triggers a cascade of intracellular events, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of many autoimmune and inflammatory diseases.
This compound exerts its therapeutic effect by inhibiting JAK1 and TYK2, two of the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2). By blocking these enzymes, this compound can modulate the signaling of various pro-inflammatory cytokines.
Below is a diagram illustrating the general JAK-STAT signaling pathway and the points of inhibition by various JAK inhibitors.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. mdpi.com [mdpi.com]
- 3. The Pharmacokinetics, Pharmacodynamics, Tolerability, and Safety of Orally Dosed QY201, a Novel JAK1/TYK2 Inhibitor, in Chinese Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QY-201 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Carebox Connect [connect.careboxhealth.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Safety Analysis of Quecitinib, a Novel Kinase Inhibitor
Guide for Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Quecitinib, a hypothetical next-generation Janus kinase (JAK) inhibitor, contextualized against the established safety profile of Ritlecitinib. The data presented for this compound is illustrative, designed to model a plausible safety profile for a novel compound in this class, while the data for Ritlecitinib is based on published clinical trial findings. This document is intended to support researchers and drug development professionals in understanding the key safety considerations for this therapeutic class.
The JAK inhibitor class has become a vital therapeutic option for a range of immune-mediated inflammatory diseases.[1] However, their use is associated with concerns regarding an increased risk of serious infections, herpes zoster, major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies, leading to regulatory warnings for the class.[1]
Mechanism of Action: The JAK-STAT Pathway
Janus kinases (JAKs) are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors involved in immunity and inflammation.[1][2] Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to modulate gene transcription.[2][3] Selective inhibition of different JAK enzymes (JAK1, JAK2, JAK3, TYK2) is a key strategy in developing next-generation inhibitors with potentially improved safety profiles.[1][2][3]
Comparative Clinical Safety Profiles
The following tables summarize the safety data from hypothetical Phase 3 clinical trials for this compound and published data for Ritlecitinib. Data is presented as Exposure-Adjusted Incidence Rates (EAIR) per 100 patient-years (PY) to provide a standardized comparison.
Table 1: Overview of Common Adverse Events (AEs)
| Adverse Event Category | This compound (Hypothetical) | Ritlecitinib (All-Exposure Cohort)[4] |
| Total Patient-Years (PY) | 2100.0 | 2091.7 |
| Any AE (%) | 82.5% | 84.5% |
| Serious AEs (EAIR) | 2.1 | 2.7 |
| AEs Leading to Discontinuation (EAIR) | 3.1 | 3.7 |
| Most Common AEs (EAIR) | ||
| Headache | 12.1 | 11.9 |
| Nasopharyngitis | 9.5 | 8.2 |
| Upper Respiratory Tract Infection | 8.9 | N/A |
| Diarrhea | 5.1 | N/A |
| Acne | 4.8 | N/A |
| SARS-CoV-2 Positive Test | 10.2 | 9.8 |
Note: Data for this compound is illustrative. Ritlecitinib data is from an integrated analysis of the ALLEGRO clinical trial program with a median exposure of 624 days.
Table 2: Adverse Events of Special Interest (AESI) for JAK Inhibitors
Adverse events of special interest are those that have been identified as potentially associated with the mechanism of action of JAK inhibitors.[1][5]
| AESI Category | This compound (Hypothetical) | Ritlecitinib (All-Exposure Cohort)[4] |
| Total Patient-Years (PY) | 2100.0 | 2091.7 |
| Serious Infections (EAIR) | 1.0 | 0.8 |
| Herpes Zoster (EAIR) | 1.1 | 0.9 |
| Opportunistic Infections (EAIR) | 0.06 | 0.05 |
| Malignancy (excl. NMSC) (EAIR)* | 0.3 | 0.3 |
| Major Adverse Cardiovascular Events (MACE) (EAIR) | 0.1 | 0.1 |
| Venous Thromboembolism (VTE) (EAIR) | 0.1 | <0.1 |
*NMSC: Non-Melanoma Skin Cancer
Key Experimental Protocols in Preclinical Safety Assessment
The non-clinical safety evaluation of kinase inhibitors is critical for identifying potential liabilities before human trials.[6][7] A key component is assessing cardiovascular risk.
Preclinical Cardiovascular Safety Assessment in Canine Models
Objective: To evaluate the potential for a novel kinase inhibitor to induce adverse hemodynamic changes and cardiac toxicity in a sensitive large animal model.[7][8]
Methodology:
-
Animal Model: Purpose-bred beagle dogs are used, often instrumented for telemetry to allow for continuous monitoring of cardiovascular parameters in conscious, unrestrained animals.
-
Dosing: The test compound (e.g., this compound) is administered orally once daily for a period of 4 weeks at multiple dose levels (e.g., low, mid, high), including a vehicle control group.[8]
-
Hemodynamic Monitoring: Continuous measurement of electrocardiogram (ECG) for intervals (PR, QRS, QTc), heart rate, and blood pressure.[7][8]
-
Biomarker Analysis: Blood samples are collected at predetermined intervals (e.g., pre-dose, and at 2, 6, and 24 hours post-dose) to measure plasma concentrations of the drug and cardiac biomarkers, such as cardiac troponin I (cTnI).[7]
-
Pathology: At the end of the study, a comprehensive necropsy is performed with a detailed histopathological examination of the heart and other key organs to identify any signs of degeneration, necrosis, or fibrosis.[7][8]
Conclusion
This comparative guide highlights the typical safety considerations for a novel JAK inhibitor like the hypothetical this compound. The analysis, contextualized with data from Ritlecitinib, underscores the importance of monitoring for class-specific adverse events such as infections, MACE, and VTE.[1][9] The distinct selectivity profile of any new inhibitor may offer a different safety and tolerability profile, which must be rigorously evaluated through preclinical protocols and structured clinical trials.[1] Continued long-term studies are essential to fully characterize the safety profiles of all drugs in this evolving therapeutic class.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 4. Integrated Safety Analysis of Ritlecitinib, an Oral JAK3/TEC Family Kinase Inhibitor, for the Treatment of Alopecia Areata from the ALLEGRO Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Safety Outcomes from Clinical Trials of Baricitinib in Rheumatology, Dermatology and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases | Semantic Scholar [semanticscholar.org]
- 10. Extended Safety Analysis of Baricitinib 2 mg in Adult Patients with Atopic Dermatitis: An Integrated Analysis from Eight Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extended Safety Analysis of Baricitinib 2 mg in Adult Patients with Atopic Dermatitis: An Integrated Analysis from Eight Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Quecitinib: A Comparative Analysis Against Next-Generation Kinase Inhibitors
A definitive comparative analysis of Quecitinib against next-generation kinase inhibitors is not possible at this time due to the absence of publicly available information regarding this compound's specific kinase target, mechanism of action, and any associated preclinical or experimental data.
Extensive searches of scientific literature, patent databases, and clinical trial registries have yielded no specific information on the biological target or therapeutic context of a compound named "this compound." While the chemical structure is available in public repositories such as PubChem, this information alone is insufficient to conduct a meaningful benchmark against other kinase inhibitors.
To provide the requested "Comparison Guides," it is imperative to first understand the fundamental properties of this compound, including:
-
Primary Kinase Target(s): Identifying the specific kinase or kinases that this compound inhibits is the most critical piece of missing information. Kinase inhibitors are highly specific, and a comparison is only relevant when made against other inhibitors that target the same or related pathways.
-
Mechanism of Action: Understanding how this compound interacts with its target (e.g., ATP-competitive, allosteric, covalent) is essential for a nuanced comparison of its biochemical and cellular effects.
-
Therapeutic Indication: The intended disease area for this compound would guide the selection of clinically relevant next-generation inhibitors for comparison.
Without this foundational knowledge, the core requirements of the request, including data presentation in structured tables, detailing experimental protocols, and visualizing signaling pathways, cannot be fulfilled.
The Landscape of Next-Generation Kinase Inhibitors
The field of kinase inhibitor development is rapidly evolving, with "next-generation" inhibitors often characterized by:
-
Increased Selectivity: Minimizing off-target effects and associated toxicities.
-
Potency Against Resistance Mutations: Overcoming acquired resistance to earlier-generation inhibitors.
-
Novel Mechanisms of Action: Employing allosteric or covalent inhibition to achieve desired therapeutic outcomes.
Prominent classes of next-generation kinase inhibitors currently in clinical use or advanced development target a wide array of kinases involved in hematological malignancies and solid tumors. These include inhibitors of:
-
Bruton's Tyrosine Kinase (BTK): Covalent and non-covalent inhibitors for B-cell malignancies.
-
Janus Kinases (JAK): Selective inhibitors for myeloproliferative neoplasms and inflammatory diseases.
-
FMS-like Tyrosine Kinase 3 (FLT3): Potent inhibitors for acute myeloid leukemia.
-
Anaplastic Lymphoma Kinase (ALK): Next-generation inhibitors overcoming resistance in non-small cell lung cancer.
-
Cyclin-Dependent Kinases (CDK): Selective inhibitors (e.g., CDK4/6) for breast cancer.
Hypothetical Comparative Framework
Should information on this compound's target become available, a comprehensive comparative guide would be structured as follows:
Target Profile and Selectivity
A tabular comparison of the in vitro kinase inhibition profile of this compound against relevant next-generation inhibitors. This would include IC50 or Ki values against the primary target and a panel of off-target kinases to assess selectivity.
Table 1: Illustrative Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | This compound (IC50, nM) | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) |
| Primary Target X | Data Needed | 1.5 | 0.8 |
| Off-Target Y | Data Needed | 250 | >1000 |
| Off-Target Z | Data Needed | >1000 | 50 |
Cellular Potency and Downstream Signaling
Data from cellular assays demonstrating the potency of this compound in inhibiting cell proliferation and downstream signaling pathways in relevant cancer cell lines.
Table 2: Illustrative Cellular Activity (Hypothetical Data)
| Cell Line | Assay | This compound (EC50, nM) | Inhibitor A (EC50, nM) | Inhibitor B (EC50, nM) |
| Cancer Line 1 | Proliferation | Data Needed | 10 | 5 |
| Cancer Line 1 | p-Target X (Western Blot) | Data Needed | 8 | 3 |
Experimental Protocols
Detailed methodologies for the key experiments would be provided, including:
-
In Vitro Kinase Assays: Description of the kinase panel, substrate, ATP concentration, and detection method.
-
Cellular Proliferation Assays: Details on the cell lines, seeding density, treatment duration, and viability reagent.
-
Western Blotting: Information on antibodies used, protein extraction, and detection methods.
Signaling Pathway and Workflow Visualization
Signaling Pathway
A Graphviz diagram illustrating the signaling pathway targeted by this compound and the points of inhibition for the comparative drugs would be generated.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Quecitinib
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of investigational compounds like Quecitinib are paramount to ensuring a safe working environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, drawing from established safety protocols for similar small molecule inhibitors.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be thoroughly familiar with its hazard profile. The following table summarizes key safety information, compiled from representative Safety Data Sheets (SDS) of similar research-grade compounds.
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | May be harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. If on skin, wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Aquatic Toxicity | May be very toxic to aquatic life. | Avoid release to the environment.[2] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the standard operating procedure for the disposal of this compound in a laboratory setting. Adherence to these steps is critical for safety and regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation:
-
Identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Solutions containing this compound.
-
Materials used for spill cleanup.
-
3. Solid Waste Disposal:
-
Place all solid waste, including the pure compound, contaminated consumables, and PPE, into a designated, clearly labeled hazardous waste container.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
4. Liquid Waste Disposal:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
For trace amounts of liquid, absorb with a non-reactive material (e.g., vermiculite (B1170534) or sand) and dispose of it as solid hazardous waste.
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Contain the spill using an appropriate absorbent material.
-
Carefully sweep or collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
6. Container Management and Final Disposal:
-
Ensure all hazardous waste containers are securely sealed and properly labeled with the contents and associated hazards.
-
Store the sealed containers in a designated and secure satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Dispose of contents/container to an approved waste disposal plant.[1][2]
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
